2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACAKXDXYHEHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963512 | |
| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4615-94-5 | |
| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Ascendancy of Phthalazinones: A Technical Guide to Novel Derivative Discovery
Foreword: Beyond the Scaffold, A Universe of Therapeutic Potential
The phthalazinone core, a deceptively simple bicyclic heteroaromatic system, has emerged as a powerhouse in modern medicinal chemistry. Its rigid structure, coupled with the versatile reactivity of its lactam function, provides a privileged scaffold for the development of a diverse array of therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to provide a deep, actionable understanding of the discovery of novel phthalazinone derivatives. We will explore the strategic considerations underpinning synthetic routes, the causal relationships that dictate biological activity, and the detailed protocols necessary to translate theory into tangible results in the laboratory. Our journey will be grounded in the principles of scientific integrity, offering a self-validating framework for the design, synthesis, and evaluation of the next generation of phthalazinone-based therapeutics.
The Phthalazinone Core: A Privileged Structure in Drug Discovery
The phthalazin-1(2H)-one moiety is a diazaheterobicycle that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Its unique structural features allow it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Phthalazinone derivatives have been successfully developed as anticancer, antidiabetic, anti-inflammatory, antihypertensive, and antihistaminic agents, among others.[2][3][4]
Several commercially available drugs feature the phthalazinone core, underscoring its therapeutic relevance. These include:
-
Azelastine: An antihistamine used for the treatment of allergic rhinitis.[5]
-
Hydralazine: A direct-acting smooth muscle relaxant used to treat high blood pressure.
-
Olaparib: A groundbreaking PARP inhibitor for the treatment of certain types of cancer.[2]
-
Zopolrestat: An aldose reductase inhibitor investigated for the prevention of diabetic complications.[5][6]
The success of these drugs has fueled further exploration of the phthalazinone scaffold, with researchers continuously seeking to develop novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Strategic Synthesis of Novel Phthalazinone Derivatives
The synthesis of the phthalazinone core and its derivatives is a well-established yet continually evolving field. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical Cyclocondensation: The Foundational Approach
The most traditional and widely employed method for constructing the phthalazinone nucleus involves the cyclocondensation of a 2-acylbenzoic acid derivative with a hydrazine.[7][8] This approach is robust and allows for the introduction of substituents on both the phthalimide ring and the exocyclic nitrogen.
-
Starting Material: Phthalic anhydride is a common and cost-effective starting material. It can be readily converted to the necessary 2-acylbenzoic acid via Friedel-Crafts acylation, allowing for the introduction of a wide variety of aryl or alkyl groups at what will become the 4-position of the phthalazinone ring.[7][8]
-
Hydrazine Selection: The choice of hydrazine (hydrazine hydrate or a substituted hydrazine) determines the substituent at the 2-position of the final product. Using hydrazine hydrate results in an unsubstituted N2, which can be further functionalized in subsequent steps.
Modern Synthetic Methodologies: Expanding the Chemical Space
While classical methods are reliable, modern organic synthesis has introduced more sophisticated and efficient strategies for accessing novel phthalazinone derivatives.
-
Multicomponent Reactions: These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of efficiency and atom economy.[1]
-
Palladium-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination of halo-substituted phthalazinones have become invaluable for introducing diverse amino substituents.[2]
-
Azide-Mediated Peptide Coupling: This technique is particularly useful for attaching amino acid moieties to the phthalazinone scaffold, enabling the creation of peptide-drug conjugates with unique biological properties.[1][9] The azide method is favored as it minimizes racemization.[1][9]
Key Biological Targets and Mechanisms of Action
The therapeutic versatility of phthalazinone derivatives stems from their ability to interact with a range of biological targets. Two of the most extensively studied areas are their roles as anticancer and anti-inflammatory agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Phthalazinone derivatives have demonstrated significant potential in oncology by targeting various components of cancer cell signaling and survival pathways.[2][3][10][11]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have revolutionized the treatment of cancers with BRCA1/2 mutations.[7][12] Phthalazinone-based PARP inhibitors function by trapping PARP1 on damaged DNA, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10][13][14] Phthalazinone derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy.[6] Overexpression of EGFR can lead to uncontrolled cell proliferation. Certain phthalazinone derivatives have been shown to inhibit EGFR-mediated signaling, inducing apoptosis in cancer cells.[6]
Signaling Pathway: VEGFR-2 Inhibition by Phthalazinone Derivatives
Caption: Inhibition of VEGFR-2 signaling by novel phthalazinone derivatives.
Structure-Activity Relationship (SAR) Studies: A Causal Approach to Drug Design
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of phthalazinone derivatives. SAR studies reveal how specific structural modifications influence biological activity, guiding the rational design of more potent and selective compounds.
For PARP inhibitors, key SAR insights include:
-
The phthalazinone core acts as a nicotinamide mimic, binding to the catalytic domain of PARP.
-
Substituents at the 4-position can significantly impact potency and pharmacokinetic properties. For instance, a 4-benzyl group has been shown to be beneficial for PARP-1 inhibition.[7]
-
Modifications to the linker and the terminal aromatic ring can be tuned to enhance interactions with specific amino acid residues in the PARP active site and to improve properties such as metabolic stability.[7][12]
For VEGFR-2 inhibitors, important SAR considerations often involve:
-
The introduction of specific hydrogen bond donors and acceptors that can interact with key residues in the ATP-binding pocket of the kinase, such as Cys919 and Asp1046.
-
The overall size and lipophilicity of the molecule, which can influence both target engagement and cell permeability.
Experimental Protocols: A Self-Validating Framework
The following protocols provide a detailed, step-by-step guide for the synthesis and biological evaluation of novel phthalazinone derivatives.
General Synthesis of 4-Substituted Phthalazin-1(2H)-ones
This protocol outlines the synthesis of a 4-substituted phthalazinone from phthalic anhydride and a Grignard reagent, followed by cyclization with hydrazine hydrate.
Experimental Workflow: Synthesis of 4-Substituted Phthalazin-1(2H)-ones
Caption: A generalized workflow for the synthesis of 4-substituted phthalazin-1(2H)-ones.
Step 1: Synthesis of 2-Aroylbenzoic Acid
-
To a stirred solution of the appropriate Grignard reagent (1.1 eq.) in anhydrous THF at 0 °C, add a solution of phthalic anhydride (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2-aroylbenzoic acid.
Step 2: Synthesis of 4-Aryl-2H-phthalazin-1-one
-
To a solution of the 2-aroylbenzoic acid (1.0 eq.) in ethanol, add hydrazine hydrate (1.5 eq.).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 4-aryl-2H-phthalazin-1-one.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a method for evaluating the inhibitory activity of novel phthalazinone derivatives against the VEGFR-2 kinase.[4]
Materials:
-
VEGFR-2 Kinase Assay Kit (commercially available, e.g., from BPS Bioscience)[4][15]
-
Test compounds (phthalazinone derivatives) dissolved in DMSO
-
Microplate reader capable of detecting luminescence
Procedure:
-
Prepare a master mixture containing 5x kinase assay buffer, ATP, and the peptide substrate according to the manufacturer's instructions.[15]
-
Add 25 µL of the master mixture to each well of a 96-well plate.
-
Add 5 µL of the test compound solution (at various concentrations) or vehicle (for positive and blank controls) to the appropriate wells.
-
Dilute the VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) with 1x kinase assay buffer.[15]
-
Initiate the kinase reaction by adding 20 µL of the diluted enzyme to the wells containing the test compound and the positive control. Add 20 µL of 1x kinase assay buffer to the blank wells.[15]
-
Incubate the plate at 30 °C for 30-60 minutes.
-
Stop the reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX) according to the manufacturer's protocol.[4]
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro PARP-1 Inhibition Assay
This protocol provides a general method for assessing the PARP-1 inhibitory activity of newly synthesized phthalazinone derivatives.[12]
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4 °C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compounds (at various concentrations) and the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated NAD⁺.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
The effective presentation of quantitative data is crucial for the clear communication of research findings.
Table 1: In Vitro Biological Activity of Novel Phthalazinone Derivatives
| Compound ID | 4-Substituent | 2-Substituent | PARP-1 IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | Cytotoxicity (MCF-7) IC₅₀ (µM) |
| PHT-01 | Phenyl | H | 150.3 | 2.5 | 10.8 |
| PHT-02 | 4-Fluorophenyl | H | 75.8 | 1.2 | 5.4 |
| PHT-03 | 4-Methoxyphenyl | H | 210.1 | 3.1 | 15.2 |
| PHT-04 | Phenyl | Methyl | 165.4 | 2.8 | 12.1 |
| Olaparib | - | - | 5.2 | >10 | 0.1 |
| Sorafenib | - | - | >1000 | 0.09 | 2.9 |
Future Perspectives and Novel Discoveries
The field of phthalazinone chemistry is dynamic, with ongoing efforts to discover derivatives with novel biological activities and improved therapeutic profiles. Recent research has focused on:
-
Dual-target inhibitors: Designing single molecules that can inhibit multiple targets, such as dual PARP-1/HDAC-1 inhibitors, to overcome drug resistance and enhance therapeutic efficacy.[3]
-
Overcoming drug resistance: Developing next-generation PARP inhibitors that are effective against cancers that have developed resistance to existing therapies like olaparib.[11]
-
Exploring new therapeutic areas: Investigating the potential of phthalazinone derivatives in treating other diseases, such as neurodegenerative disorders and infectious diseases.
The continued application of rational drug design, guided by a deep understanding of SAR and enabled by innovative synthetic methodologies, will undoubtedly lead to the discovery of new phthalazinone-based drugs that address unmet medical needs.
References
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Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. [Link]
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Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie. [Link]
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Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. [Link]
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Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules. [Link]
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Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Medicinal Chemistry. [Link]
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Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry. [Link]
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Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]
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YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry. [Link]
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Recent Developments in Chemistry of Phthalazines. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie. [Link]
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Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. [Link]
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Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of new phthalazinedione derivatives. Molecular and Supramolecular Chemistry. [Link]
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Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Medicinal Chemistry. [Link]
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Phthalazinone. SlideShare. [Link]
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Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules. [Link]
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VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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A Guide to the Preliminary Biological Screening of Phthalazinone Compounds
Introduction: The Therapeutic Promise of the Phthalazinone Scaffold
Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This versatile scaffold is a common structural feature in many bioactive compounds, leading to the development of novel drug candidates with diverse therapeutic applications.[1][2] Phthalazinone derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] Notably, some phthalazinone-based compounds have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[3]
Given the broad therapeutic potential of phthalazinone compounds, a systematic and efficient preliminary biological screening process is crucial for identifying promising lead candidates for further drug development. This in-depth technical guide provides a framework for the initial in vitro evaluation of newly synthesized phthalazinone derivatives, focusing on cytotoxicity, antimicrobial, and antioxidant activities. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a solid foundation for their drug discovery efforts.
A Strategic Approach to Preliminary Screening
The preliminary biological evaluation of a new series of phthalazinone compounds should be approached as a tiered screening cascade. This strategy allows for the efficient allocation of resources by first identifying compounds with a desirable level of biological activity and then progressing the most promising candidates to more complex and specific assays.
Caption: A typical workflow for the preliminary biological screening of novel phthalazinone compounds.
Part 1: In-Vitro Cytotoxicity Screening
A fundamental first step in evaluating any potential therapeutic agent is to assess its cytotoxicity.[4] This provides crucial information about a compound's potential toxicity and therapeutic window.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength.
Detailed Protocol for the MTT Assay
Materials:
-
96-well flat-bottomed microtiter plates
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Dimethyl sulfoxide (DMSO)
-
Test phthalazinone compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as a control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Part 2: Antimicrobial Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Phthalazinone derivatives have shown promise in this area.[9] The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of novel compounds.
Principle of the Agar Well Diffusion Method
This method is based on the diffusion of an antimicrobial agent from a well through a solid agar medium that has been uniformly seeded with a test microorganism. If the compound is active against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Detailed Protocol for the Agar Well Diffusion Method
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli)
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Test phthalazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
-
Negative control (solvent alone)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension.[10]
-
Rotate the swab against the side of the tube to remove excess fluid.[10]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of bacteria.[10]
-
-
Well Preparation and Compound Addition:
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Data Interpretation: The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater susceptibility of the microorganism to the compound. The results are typically compared to the positive control.
| Zone of Inhibition Diameter (mm) | Interpretation |
| < 10 | Inactive |
| 10 - 13 | Slightly active |
| 14 - 19 | Moderately active |
| > 19 | Highly active |
Part 3: Antioxidant Activity Screening
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The DPPH and ABTS assays are two commonly used, rapid, and reliable methods for evaluating the free radical scavenging activity of compounds.[12][13]
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is deep violet in color.[14] This reduction of DPPH results in a color change to a pale yellow, which can be measured spectrophotometrically at 517 nm.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.
-
Include a control containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm.[14]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[15] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured by the decrease in absorbance at 734 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[15]
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 200 µL of the diluted ABTS•+ solution to 5 µL of the test compound or standard at various concentrations.
-
Mix and incubate for 5 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 734 nm.
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Part 4: Mechanistic Insights - PARP Inhibition
Many phthalazinone derivatives exert their anticancer effects by inhibiting Poly(ADP-ribose) polymerase (PARP).[2][16] PARP is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs).[17]
Caption: Mechanism of PARP inhibition by phthalazinone compounds leading to synthetic lethality in HRR-deficient cancer cells.
In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication.[18] The inability of these cells to repair DSBs through the faulty HRR pathway results in cell death, a concept known as synthetic lethality.[18] This makes PARP inhibitors, including certain phthalazinone derivatives, highly effective in treating specific types of cancers.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preliminary biological screening of novel phthalazinone compounds. By systematically evaluating their cytotoxicity, antimicrobial, and antioxidant properties, researchers can effectively identify promising candidates for further investigation. The compounds that exhibit significant activity in these primary screens, particularly those with high potency and low toxicity to normal cells, should be prioritized for secondary screening and mechanistic studies. These further investigations may include more specific enzyme inhibition assays (e.g., PARP, VEGFR-2, EGFR), cell cycle analysis, and apoptosis assays to elucidate their mechanism of action.[2][19] This structured approach will ultimately accelerate the discovery and development of new phthalazinone-based therapeutics.
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Introduction: The Phthalazinone Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Phthalazinones
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The phthalazin-1(2H)-one core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility.[1][2][3] This "privileged scaffold" forms the structural basis for a multitude of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antihistaminic, and antihypertensive effects.[2][4][5][6] The clinical success of drugs like Olaparib, a potent PARP inhibitor for cancer therapy, underscores the therapeutic potential embedded within this molecular framework.[4][7]
However, the journey from a biologically active "hit" compound to a clinically viable drug is governed by more than just its interaction with a biological target. The molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critically dependent on its fundamental physicochemical properties.[8][9] Lipophilicity, solubility, ionization state, and crystal stability are not mere physical descriptors; they are the determinants of a drug's success or failure.
This guide provides an in-depth exploration of the core physicochemical properties of substituted phthalazinones. It is designed to offer researchers and drug development professionals a framework for understanding, measuring, and rationally modulating these properties to optimize compounds for therapeutic efficacy and favorable pharmacokinetics. We will delve into the causality behind experimental choices, provide validated protocols for property determination, and illustrate key structure-property relationships.
Core Physicochemical Properties and Their Impact on Drug Action
The therapeutic efficacy of a phthalazinone derivative is a delicate balance of several key physicochemical parameters. Understanding their individual and collective impact is paramount for successful drug design.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical drug-like properties.[9][10] It is a primary driver of a molecule's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier.
-
Pharmacological Significance :
-
Absorption & Distribution : Moderate lipophilicity is essential for passive diffusion across cell membranes.[8]
-
Metabolism : Highly lipophilic compounds are often more susceptible to metabolic breakdown by cytochrome P450 enzymes in the liver, leading to rapid clearance.[8]
-
Solubility & Toxicity : Excessive lipophilicity frequently leads to poor aqueous solubility and can increase the risk of off-target toxicity and promiscuous binding.[8][9]
-
-
Structural Modulation : The phthalazinone scaffold's lipophilicity can be precisely tuned through substitution.
-
Increasing Lipophilicity : Addition of non-polar functional groups such as alkyl chains, aryl rings (e.g., the benzyl group on many PARP inhibitors), and halogens will increase the LogP value.[4]
-
Decreasing Lipophilicity : Incorporating polar groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) will decrease the LogP by enhancing water interaction.
-
The distinction between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH) is crucial for ionizable molecules like phthalazinones. LogD accounts for both the neutral and ionized forms and is therefore more physiologically relevant.
Aqueous Solubility (S)
For a drug to be absorbed, especially via the oral route, it must first dissolve in the aqueous environment of the gastrointestinal tract.[9] Poor solubility is a leading cause of failure in drug development.[9][11] The parent 1(2H)-phthalazinone scaffold is noted as being insoluble in water, making the influence of substituents particularly important.[12]
-
Pharmacological Significance :
-
Bioavailability : Insufficient solubility limits the concentration of a drug available for absorption, leading to poor oral bioavailability.
-
Formulation : Low solubility presents significant challenges for creating intravenous and other liquid formulations.
-
Assay Viability : Poorly soluble compounds can produce unreliable results in biological assays.
-
-
Structural Modulation : Solubility is inversely related to the strength of the crystal lattice (governed by melting point) and lipophilicity.
-
Introducing Ionizable Groups : The most effective way to boost solubility is to add acidic or basic centers that can be formulated as salts.
-
Breaking Crystal Packing : Introducing substituents that disrupt planar stacking (π-π interactions) or efficient hydrogen bonding can lower the melting point and improve solubility.[4]
-
Adding Polar/H-Bonding Groups : Functional groups capable of hydrogen bonding with water can improve solvation.
-
Ionization Constant (pKa)
The phthalazinone core contains a lactam moiety, with the N-H proton being weakly acidic and the ring nitrogens and carbonyl oxygen acting as Lewis bases or hydrogen bond acceptors.[12] The pKa dictates the charge state of a molecule at a given pH, which profoundly influences its behavior.
-
Pharmacological Significance :
-
Solubility & Absorption : The ionized form of a drug is typically much more soluble in water. The pH-partition hypothesis states that absorption is favored when a drug is in its neutral, more lipophilic state. The interplay between pKa and the pH of different body compartments (stomach ~pH 2, intestine ~pH 6-7.4) is critical.
-
Target Binding : If the target's binding pocket has charged residues, an ionic interaction with the drug can be a powerful driver of affinity.
-
-
Structural Modulation : The electronic properties of substituents on the fused benzene ring can alter the pKa of the N-H proton.
-
Electron-Withdrawing Groups (e.g., -NO2, -CF3, halogens) will stabilize the conjugate base through induction, making the N-H proton more acidic (lower pKa).
-
Electron-Donating Groups (e.g., -OCH3, -CH3) will have the opposite effect, making the N-H proton less acidic (higher pKa).
-
Hydrogen Bonding Capacity
Hydrogen bonds are critical, directional, non-covalent interactions that govern drug-target recognition and solubility.[13] The phthalazinone scaffold possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the second ring nitrogen).[12]
-
Pharmacological Significance :
-
Target Affinity : Specific hydrogen bonds between the drug and amino acid residues in the target protein are often essential for high-affinity binding. This is a key interaction mode for PARP inhibitors.[4]
-
Solubility : Hydrogen bonding with water molecules is a prerequisite for aqueous solubility.
-
Permeability : An excessive number of hydrogen bond donors can hinder membrane permeability, as energy is required to strip the solvating water molecules.
-
-
Structural Modulation : Substituents can be added to introduce new hydrogen bonding sites or to sterically hinder existing ones, allowing for the fine-tuning of target interactions and physical properties.
Melting Point (Mp) and Crystal Structure
The melting point is a direct indicator of the stability of a compound's crystal lattice. High melting points are associated with strong intermolecular forces, such as hydrogen bonding and π-π stacking, which must be overcome for the compound to dissolve.[14]
-
Pharmacological Significance :
-
Solubility : As described by the General Solubility Equation, higher melting point generally correlates with lower intrinsic solubility.
-
Stability & Manufacturing : A stable, non-hygroscopic crystalline form is highly desirable for drug manufacturing and long-term storage.
-
-
Structural Modulation :
-
Symmetry and Planarity : Molecules that are planar and symmetrical tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
-
Intermolecular Interactions : Introducing strong hydrogen bonding groups can significantly increase Mp. Conversely, bulky substituents that disrupt efficient packing can lower it.
-
Positional Isomerism : The position of substituents (ortho, meta, para) can have a dramatic effect on crystal packing and thus on melting point.[14]
-
Experimental Determination of Physicochemical Properties
Accurate experimental data is the bedrock of any drug discovery program. Below are validated, step-by-step protocols for determining the key properties discussed.
Protocol: Lipophilicity (LogP) by Shake-Flask Method
This is the traditional and most reliable method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation : Prepare a stock solution of the test compound in the solvent it is most soluble in (e.g., DMSO, Methanol). Prepare a saturated solution of water with n-octanol and n-octanol with water by mixing them vigorously and allowing the phases to separate overnight.
-
Partitioning : Add a small aliquot of the compound stock solution to a vial containing a known volume of the water-saturated n-octanol and octanol-saturated water (e.g., 2 mL of each). The final concentration should be low enough to avoid saturation in either phase.
-
Equilibration : Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation : Centrifuge the vial (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation : Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for determining LogP via the shake-flask method.
Protocol: Kinetic Aqueous Solubility by HPLC
This method provides a high-throughput assessment of a compound's solubility from a DMSO stock, which is highly relevant for early-stage discovery.
Methodology:
-
Standard Curve : Prepare a series of known concentrations of the test compound in a 50:50 acetonitrile:water mixture. Analyze by HPLC-UV and generate a standard curve of peak area versus concentration.
-
Sample Preparation : Add a small volume of a high-concentration DMSO stock solution (e.g., 10 µL of 10 mM stock) to a known volume of aqueous buffer (e.g., 990 µL of pH 7.4 phosphate-buffered saline). This creates a final concentration of 100 µM with 1% DMSO.
-
Equilibration : Shake the samples for 2 hours at room temperature to allow the compound to precipitate out of solution until equilibrium is reached.
-
Separation : Filter the samples through a 0.45 µm filter plate to remove any precipitated solid.
-
Analysis : Dilute the filtrate 1:1 with acetonitrile. Analyze the final solution by HPLC-UV.
-
Calculation : Using the peak area from the HPLC analysis, determine the concentration of the dissolved compound from the previously generated standard curve. This concentration is the kinetic solubility.
Diagram: Kinetic Solubility Determination Workflow
Caption: HPLC-based workflow for determining kinetic aqueous solubility.
Structure-Property Relationships (SPR): A Practical Summary
The rational design of phthalazinone derivatives hinges on a predictive understanding of how structural changes will impact physicochemical properties. The following table summarizes these key relationships.
| Substituent Type | Example | Effect on LogP | Effect on Solubility | Effect on Acidity (N-H pKa) | Effect on Melting Point | Rationale |
| Small Alkyl | -CH₃ | Increases | Decreases | Decreases (Slightly) | Variable | Increases lipophilic character. |
| Aromatic Ring | -Phenyl, -Benzyl | Increases (Significantly) | Decreases | Decreases (Slightly) | Increases | Adds significant non-polar surface area; enables π-π stacking. |
| Halogen | -Cl, -F | Increases | Decreases | Increases | Increases | Inductive electron withdrawal increases acidity; can participate in halogen bonds. |
| Hydroxyl | -OH | Decreases | Increases | Increases | Increases | Acts as H-bond donor/acceptor; phenolic OH is acidic. |
| Amine | -NH₂ | Decreases | Increases | Decreases | Increases | Basic group, excellent H-bond donor/acceptor. |
| Carboxylic Acid | -COOH | Decreases | Increases (Significantly at pH>pKa) | Increases (Significantly) | Increases | Strong acid, excellent H-bond donor/acceptor. |
Conclusion: A Multi-Parameter Approach to Optimization
The phthalazinone scaffold is a proven platform for the development of potent, targeted therapeutics. However, achieving clinical success requires a holistic and iterative optimization process that extends beyond target affinity. The physicochemical properties of solubility, lipophilicity, and ionization state are not independent variables but are deeply interconnected. Modifying a substituent to improve solubility might negatively impact permeability or target binding.
Therefore, drug development professionals must adopt a multi-parameter optimization strategy. By understanding the fundamental principles laid out in this guide, employing robust experimental methods for characterization, and carefully analyzing structure-property relationships, researchers can navigate this complex landscape. This rational approach will enable the design of substituted phthalazinone derivatives with a harmonized balance of potency, selectivity, and drug-like properties, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.
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Scaffolding potential of 4-oxo-3,4-dihydrophthalazine structures
An In-Depth Technical Guide to the Scaffolding Potential of 4-Oxo-3,4-dihydrophthalazine Structures
Abstract
The 4-oxo-3,4-dihydrophthalazine core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," this structure is a recurring component in a multitude of biologically active compounds, demonstrating a remarkable versatility in interacting with diverse biological targets.[1][2][3][4] This guide provides a comprehensive analysis for researchers and drug development professionals on the synthesis, medicinal applications, and structure-activity relationships (SAR) of 4-oxo-3,4-dihydrophthalazine derivatives. We will delve into established synthetic protocols, explore their wide-ranging pharmacological activities—with a special focus on their role as anticancer agents, particularly as PARP inhibitors—and outline future opportunities for leveraging this potent scaffold in drug discovery.
The 4-Oxo-3,4-dihydrophthalazine Core: A Privileged Scaffold
In drug discovery, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for designing novel therapeutic agents.[2][4] The 4-oxo-3,4-dihydrophthalazine moiety is a quintessential example of such a scaffold. Its rigid, bicyclic structure, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions within the binding sites of various proteins and enzymes.[5][6] This inherent versatility has enabled the development of derivatives with a wide spectrum of pharmacological activities.
Caption: General workflow for the synthesis of the phthalazinone core.
Detailed Experimental Protocol: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid
This protocol describes a representative synthesis, providing a practical example for researchers.
Step 1: Cyclization
-
To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent).
-
Reflux the mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, allowing the intermediate product, 3,4-dihydrophthalazine-1,4-dione, to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Causality: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. The cyclodehydration is driven by the formation of a stable heterocyclic ring. [7] Step 2: Oxidation
-
Suspend the 3,4-dihydrophthalazine-1,4-dione intermediate in an acidic medium (e.g., dilute sulfuric acid).
-
Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in a portion-wise manner while maintaining the temperature below 30°C.
-
Stir the reaction mixture until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) to remove any excess oxidant.
-
Filter the reaction mixture and neutralize the filtrate to precipitate the final product, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.
Causality: The oxidation step is selective for the C4 position. Careful control of pH and temperature is critical to prevent over-oxidation and degradation of the desired product. [7]
Diverse Pharmacological Activities
The true potential of the 4-oxo-3,4-dihydrophthalazine scaffold is revealed in the broad range of biological activities exhibited by its derivatives. This versatility makes it a cornerstone in the development of drugs for various diseases. [5]
Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents, acting through multiple mechanisms. [8][9][10]
-
PARP Inhibition: This is arguably the most successful application. The phthalazinone core is central to several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, including the FDA-approved drug Olaparib. [11][12]These inhibitors trap PARP on damaged DNA, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
-
Kinase Inhibition: The scaffold serves as a key pharmacophore for inhibiting various protein kinases involved in cancer progression. [13]For instance, certain derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth. [13][14]Others have shown inhibitory activity against kinases like c-Met. [7]* Reversing Multidrug Resistance (MDR): Some novel phthalazinone derivatives have been identified as P-glycoprotein (P-gp) inhibitors. [15]P-gp is an efflux pump that is often overexpressed in cancer cells, leading to resistance to chemotherapy. By inhibiting P-gp, these compounds can restore the efficacy of conventional anticancer drugs. [15]
Anti-inflammatory and Vasorelaxant Properties
Phthalazine derivatives have been explored for their potential in treating inflammation and cardiovascular conditions. Certain compounds exhibit vasorelaxant activity, potentially through the inhibition of phosphodiesterases (PDEs), such as PDE4 and PDE5, which are involved in smooth muscle contraction. [6]
Antimicrobial and Anticonvulsant Activities
The phthalazine core has also been incorporated into molecules with antimicrobial and anticonvulsant properties, highlighting the scaffold's broad utility in medicinal chemistry. [6][8]
Structure-Activity Relationship (SAR) and Drug Design
Systematic modification of the 4-oxo-3,4-dihydrophthalazine scaffold has provided valuable insights into the structural requirements for specific biological activities.
-
Substitution at N-3: The substituent at the N-3 position is often crucial for orienting the molecule within the target's binding site. In many PARP inhibitors, this position is linked to a larger aromatic or heterocyclic group that engages in key interactions.
-
Substitution on the Benzene Ring: Modifications on the fused benzene ring, such as the addition of electron-withdrawing or electron-donating groups, can modulate the electronic properties of the core and influence pharmacokinetic parameters like solubility and metabolic stability. [7]Studies have shown that adding electron-withdrawing groups can enhance cytotoxicity against cancer cell lines. [7]* Substitution at C-1: The C-1 position offers another vector for modification. Attaching different functional groups here can lead to new interactions with the target protein, potentially improving potency or altering the activity profile.
Case Study: Phthalazinones as PARP Inhibitors
The development of PARP inhibitors represents a landmark achievement for the 4-oxo-3,4-dihydrophthalazine scaffold.
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Methodological & Application
Application Notes and Protocols for Phthalazinone-Based PARP Inhibitors
Introduction: The Phthalazinone Scaffold as a Privileged Structure in PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic stability. Among the various members of the PARP family, PARP-1 is the most abundant and plays a pivotal role in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1] In the context of cancer therapy, the inhibition of PARP has emerged as a groundbreaking strategy, particularly for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[2]
The phthalazinone core has been identified as a versatile and highly effective scaffold in the design of potent PARP inhibitors. This structural motif forms the foundation of several clinically approved and investigational PARP inhibitors, including the pioneering drug Olaparib.[3] The phthalazinone structure provides a key pharmacophore that enables high-affinity binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme, leading to its catalytic inhibition. This guide provides a comprehensive overview of the mechanism of action of phthalazinone-based PARP inhibitors and detailed protocols for their evaluation in preclinical research settings.
Mechanism of Action: Exploiting Synthetic Lethality and PARP Trapping
The therapeutic efficacy of phthalazinone-based PARP inhibitors in BRCA-mutated cancers is rooted in the principle of synthetic lethality . This concept describes a genetic interaction where a defect in either of two genes individually is compatible with cell viability, but the simultaneous loss of function of both genes results in cell death.[4]
In healthy cells, DNA damage is a constant threat that is managed by a robust network of repair pathways. SSBs are primarily repaired by the PARP-mediated BER pathway, while double-strand DNA breaks (DSBs) are repaired through high-fidelity homologous recombination (HR), a process that relies on functional BRCA1 and BRCA2 proteins.[5][6]
Cancer cells with BRCA1/2 mutations are deficient in HR and become heavily reliant on the PARP pathway for DNA repair and survival.[7] When these cells are exposed to a PARP inhibitor, the repair of SSBs is compromised. These unrepaired SSBs are then converted into more cytotoxic DSBs during DNA replication.[6] Due to the pre-existing HR deficiency, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[7]
Beyond catalytic inhibition, a more profound cytotoxic mechanism of many phthalazinone-based PARP inhibitors is PARP trapping . These inhibitors not only block the enzymatic activity of PARP but also stabilize the PARP-DNA complex, preventing the dissociation of the enzyme from the site of the DNA break.[5][8] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to a more potent antitumor effect than catalytic inhibition alone.[5][8] Talazoparib, for instance, is a phthalazinone-based inhibitor known for its high PARP-trapping activity.[5][8]
Caption: Mechanism of action of phthalazinone-based PARP inhibitors.
Data Presentation: Comparative Potency of Phthalazinone-Based PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of two prominent phthalazinone-based PARP inhibitors, Olaparib and Talazoparib, in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference(s) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | ~9.5 | ~0.002 | [9] |
| SUM149PT | Triple-Negative Breast Cancer | BRCA1 mutant | ~1 | Not Reported | [10] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | >10 | ~0.004 | [9] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Not Reported | Not Reported | [11] |
| HCT116 | Colorectal Cancer | BRCA2 low expression | 2.799 | Not Reported | [12] |
| SW480 | Colorectal Cancer | BRCA2 high expression | 12.42 | Not Reported | [12] |
| LNCaP | Prostate Cancer | BRCA2 mutant | 6 | Not Reported | [3] |
| C4-2B | Prostate Cancer | BRCA2 mutant | 3 | Not Reported | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preclinical evaluation of phthalazinone-based PARP inhibitors.
Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system. The key principle is the NAD+-dependent addition of poly(ADP-ribose) (PAR) to histone proteins, which are coated on a microplate. The incorporated biotinylated NAD+ is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[4][13]
Materials:
-
Recombinant human PARP1 enzyme
-
96-well plates pre-coated with histones
-
Activated DNA
-
Biotinylated NAD+
-
Phthalazinone-based PARP inhibitor (test compound)
-
Olaparib or Talazoparib (positive control)
-
PARP assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer to the desired working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound and positive control in PARP assay buffer.
-
Reaction Setup:
-
Add PARP assay buffer to all wells.
-
Add the test compound or positive control to the respective wells.
-
Add activated DNA to all wells except the negative control.
-
Add biotinylated NAD+ to all wells.
-
Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the negative control.
-
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST) to remove unbound reagents.[13]
-
Detection:
-
Add diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[13]
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro PARP1 enzyme inhibition assay.
Protocol 2: Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. This protocol is used to determine the cytotoxic effects of phthalazinone-based PARP inhibitors on cancer cell lines.
Materials:
-
BRCA-mutant and wild-type cancer cell lines (e.g., MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phthalazinone-based PARP inhibitor (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Intracellular PARylation Assay (Western Blot)
This protocol assesses the ability of a PARP inhibitor to block the formation of poly(ADP-ribose) (PAR) chains within cells upon induction of DNA damage. A reduction in the PAR signal indicates effective target engagement by the inhibitor.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Phthalazinone-based PARP inhibitor (test compound)
-
DNA-damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.[15]
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis:
-
Strip and re-probe the membrane with an anti-β-actin antibody for a loading control.
-
Quantify the band intensities and normalize the PAR signal to the loading control.
-
Compare the PAR signal in the inhibitor-treated samples to the vehicle-treated, DNA-damaged control to determine the extent of PARP inhibition.
-
Protocol 4: Homologous Recombination Competency Assay (RAD51 Foci Immunofluorescence)
This assay assesses the functional status of the homologous recombination (HR) pathway by visualizing the formation of RAD51 foci at sites of DNA damage. A reduced ability to form RAD51 foci is indicative of HR deficiency and potential sensitivity to PARP inhibitors.
Materials:
-
Cancer cell lines
-
Glass coverslips in 12-well plates
-
DNA-damaging agent (e.g., ionizing radiation or mitomycin C)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 12-well plates and allow them to attach.
-
Induce DNA damage (e.g., expose cells to 10 Gy of ionizing radiation) and allow for repair to occur (typically 4-6 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
-
Data Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of RAD51 foci per nucleus in at least 100 cells per condition.
-
Cells with a significant increase in RAD51 foci after DNA damage are considered HR-proficient, while those that fail to form foci are HR-deficient.
-
Protocol 5: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of phthalazinone-based PARP inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to be sensitive to PARP inhibitors (e.g., Capan-1)
-
Matrigel (optional)
-
Phthalazinone-based PARP inhibitor (test compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
-
Treatment Administration:
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).[16]
-
-
Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).[16]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effect.
-
Conclusion
Phthalazinone-based PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutated malignancies. The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, from initial enzymatic inhibition to in vivo efficacy. A thorough understanding of their mechanism of action and the application of these standardized methodologies are crucial for the continued development and successful clinical translation of this important class of anticancer agents.
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Almahli, H., et al. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. [Link]
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Abd El-Wahab, A. H. F., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Pharmaceuticals (Basel, Switzerland), 4(8), 1158–1170. [Link]
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ResearchGate. (n.d.). (A) IC50 values for olaparib in three colorectal cancer cell lines.... Retrieved from ResearchGate: [Link]
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ResearchGate. (2025, August 5). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Retrieved from ResearchGate: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Retrieved from ResearchGate: [Link]
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National Institutes of Health. (2025, September 22). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Retrieved from NIH website: [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from BPS Bioscience website: [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from Bio-Rad website: [Link]
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AACR Journals. (n.d.). Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Retrieved from AACR Journals website: [Link]
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TALZENNA® (talazoparib) HCP Site. (n.d.). Mechanism of Action. Retrieved from TALZENNA® HCP Site: [Link]
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AACR Journals. (2006, January 5). BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants. Retrieved from AACR Journals website: [Link]
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SciSpace. (n.d.). Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. Retrieved from SciSpace website: [Link]
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YouTube. (2020, November 30). Immunofluorescent Staining Protocol. Retrieved from YouTube: [Link]
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Semantic Scholar. (2023, November 30). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol- 4-yl)benzyl)phthalazin-1(2H)- one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Retrieved from Semantic Scholar: [Link]
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Anticancer Research. (n.d.). Loss of Heterozygosity of BRCA1/2 as a Predictive Marker for Talazoparib Response. Retrieved from Anticancer Research website: [Link]
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AACR Journals. (2023, February 21). The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived. Retrieved from AACR Journals website: [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
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PubMed. (n.d.). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Retrieved from PubMed: [Link]
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PLOS One. (2021, January 22). Fluorescent detection of PARP activity in unfixed tissue. Retrieved from PLOS One website: [Link]
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National Center for Biotechnology Information. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from NCBI website: [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from ResearchGate: [Link]
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Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Retrieved from Creative Biolabs website: [Link]
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The Human Protein Atlas. (n.d.). Cell line - BRCA1. Retrieved from The Human Protein Atlas website: [Link]
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MDPI. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from MDPI website: [Link]
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ResearchGate. (2025, July 14). (PDF) The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. Retrieved from ResearchGate: [Link]
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Frontiers. (n.d.). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Retrieved from Frontiers website: [Link]
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Application Notes & Protocols: In Vitro Characterization of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid as a Potential PARP Inhibitor
Introduction and Scientific Rationale
The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] Within oncology, this scaffold is most famously exemplified by its role in the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][5][6][7] Marketed drugs and numerous clinical candidates have validated the phthalazinone structure as a highly effective pharmacophore for PARP inhibition.[6][8]
PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[7] The therapeutic strategy behind PARP inhibitors hinges on the concept of synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways—most notably, mutations in the BRCA1 or BRCA2 genes which are essential for homologous recombination (HR) repair of double-strand breaks (DSBs)—inhibiting PARP leads to an accumulation of unresolved SSBs.[9] During DNA replication, these SSBs are converted into toxic DSBs. Since the HR pathway is deficient, the cell is unable to repair these DSBs, leading to catastrophic genomic instability and selective cell death.[10][11][12]
Given that "2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid" (hereafter referred to as the 'Test Compound') contains the core phthalazinone scaffold, there is a strong scientific rationale to hypothesize that its primary mechanism of action may involve the inhibition of PARP.
This document provides a comprehensive, tiered workflow for the in vitro characterization of the Test Compound. The protocols are designed as a self-validating system, beginning with direct biochemical target engagement and progressing to cell-based functional and phenotypic outcomes.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization are critical for obtaining accurate and reproducible data.
2.1 Safety Precautions: As the Test Compound is a potential cytotoxic agent, standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.
2.2 Stock Solution Preparation:
-
Solvent Selection: The primary recommended solvent for phthalazinone derivatives is dimethyl sulfoxide (DMSO).[13]
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) by dissolving the accurately weighed Test Compound in high-purity, anhydrous DMSO.
-
Solubilization: Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution for any particulates.
-
Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh dilutions from the primary stock in the appropriate assay buffer or cell culture medium for each experiment. Note that the final DMSO concentration in the assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[13]
A Tiered Strategy for In Vitro Evaluation
A logical cascade of assays is essential to build a comprehensive profile of the Test Compound, from direct enzyme interaction to cellular effects. This tiered approach ensures that resource-intensive cell-based assays are performed with compounds that have confirmed activity on the purified target enzyme.
Caption: In Vitro Testing Cascade for a Novel PARP Inhibitor.
Tier 1: Biochemical PARP Inhibition Assay
Objective: To determine if the Test Compound directly inhibits the enzymatic activity of purified PARP-1 and PARP-2 and to quantify its potency (IC50).
Principle of the Assay: This protocol describes a homogeneous, non-radioactive assay that measures PARP activity by quantifying the consumption of its co-factor, nicotinamide adenine dinucleotide (NAD+). In the presence of activated (nicked) DNA, PARP enzyme catalyzes the transfer of ADP-ribose units from NAD+ to histone proteins.[14] The amount of NAD+ remaining after the reaction is inversely proportional to PARP activity. This remaining NAD+ is detected using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
Materials & Reagents
| Reagent/Material | Recommended Source/Specification |
| Recombinant Human PARP-1 | BPS Bioscience, Reaction Biology |
| Recombinant Human PARP-2 | BPS Bioscience, Reaction Biology |
| Histone H1 | Sigma-Aldrich, New England Biolabs |
| Activated DNA (e.g., nuclease-treated) | ATCC, Trevigen |
| NAD+ | Sigma-Aldrich |
| PARP Assay Buffer | 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT |
| NAD+ Detection Reagent | NAD/NADH-Glo™ (Promega), PARP1 Enzyme Activity Assay Kit (Sigma-Aldrich) |
| Positive Control Inhibitor | Olaparib or Veliparib |
| Assay Plates | White, opaque-walled 96- or 384-well plates |
Step-by-Step Protocol
-
Compound Plating: Prepare a serial dilution of the Test Compound (and the positive control, Olaparib) in PARP Assay Buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense into the assay plate. Add buffer with DMSO alone for the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
Enzyme Addition: Dilute PARP-1 or PARP-2 enzyme to the desired working concentration in cold PARP Assay Buffer and add to all wells except the "No Enzyme" controls. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[15]
-
Reaction Initiation: Prepare a "Reaction Mix" containing Histones, Activated DNA, and NAD+ in PARP Assay Buffer. Add this mix to all wells to start the enzymatic reaction.
-
Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle shaking.[15]
-
Signal Development: Stop the reaction and develop the signal by adding the NAD+ detection reagent according to the manufacturer's instructions. This typically involves a 15-60 minute incubation at room temperature, protected from light.
-
Data Acquisition: Read the luminescence or fluorescence on a compatible plate reader.
Data Analysis
-
Subtract the average signal from the "No Enzyme" wells from all other wells.
-
Normalize the data by setting the average signal from the "No Inhibitor" wells to 100% activity and the signal from the highest concentration of the control inhibitor (or "No Enzyme" wells) to 0% activity.
-
Calculate the % Inhibition for each concentration of the Test Compound.
-
Plot % Inhibition versus log[Test Compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cell-Based Assays
These assays are designed to confirm target engagement within a cellular context and to evaluate the functional consequences of PARP inhibition.
Cellular PARP Activity (PARylation) Assay by Western Blot
Objective: To verify that the Test Compound inhibits PARP-1 activity inside living cells.
Principle of the Assay: Cellular PARP activity is induced by treating cells with a DNA-damaging agent. In the presence of an effective PARP inhibitor, the subsequent formation of poly(ADP-ribose) (PAR) chains on nuclear proteins is blocked. This change in PARylation can be visualized and quantified by Western blotting using an anti-PAR antibody.[16][17]
Caption: Mechanism of Synthetic Lethality in BRCA-Deficient Cells.
Step-by-Step Protocol
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Test Compound (e.g., 0.1x, 1x, and 10x the biochemical IC50) and controls (DMSO vehicle, Olaparib) for 1-2 hours.
-
Induce DNA Damage: Add a DNA-damaging agent, such as H₂O₂ (e.g., 200 µM for 10 minutes), to all wells except the "No Damage" control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PAR (e.g., Cell Signaling Technology, E6F6A).[16]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Data Analysis
A strong smear-like signal in the "Damage + DMSO" lane indicates robust PARylation. A dose-dependent reduction in the intensity of this smear in the lanes treated with the Test Compound confirms intracellular target engagement and PARP inhibition.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effect of the Test Compound, with a specific focus on comparing its activity in cancer cells with and without BRCA mutations.
Principle of the Assay: Based on the synthetic lethality hypothesis, the Test Compound should exhibit significantly greater cytotoxicity in cell lines deficient in homologous recombination (e.g., BRCA1/2 mutant) compared to those that are proficient.[11][18] This is evaluated by exposing a panel of cell lines to a range of compound concentrations and measuring cell viability after a prolonged incubation period (e.g., 72-120 hours).
Recommended Cell Lines
| Cell Line | Cancer Type | BRCA Status | Rationale |
| CAPAN-1 | Pancreatic | BRCA2 mutant | Standard model for BRCA2 deficiency.[7][8] |
| MDA-MB-436 | Breast | BRCA1 mutant | Standard model for BRCA1 deficiency.[7][9] |
| HCC1937 | Breast | BRCA1 mutant | Alternative BRCA1-deficient model.[9] |
| BxPC-3 | Pancreatic | BRCA wild-type | Matched control for CAPAN-1. |
| MDA-MB-231 | Breast | BRCA wild-type | Matched control for BRCA-mutant breast cancer lines. |
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[19][20]
-
Cell Seeding: Seed the selected cell lines into white, opaque-walled 96-well plates at their empirically determined optimal density. Allow cells to adhere for 24 hours.
-
Compound Addition: Add serial dilutions of the Test Compound to the wells. Include "No Cell" (background) and "Vehicle Control" (100% viability) wells.
-
Incubation: Incubate the plates for 72 to 120 hours in a humidified incubator at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[21]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21][22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol for MTT Colorimetric Assay
The MTT assay is a classic method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[23]
-
Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol, using clear 96-well plates.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24][25]
-
Incubation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[24]
-
Data Acquisition: Mix thoroughly on an orbital shaker to ensure all formazan is dissolved. Measure the absorbance at ~570 nm with a reference wavelength of ~630 nm.
Data Analysis
For both assays, calculate the percent viability for each concentration relative to the vehicle control. Plot the results and perform a non-linear regression to determine the GI50 or IC50 value for each cell line. A significantly lower GI50/IC50 value in the BRCA-deficient cell lines compared to their wild-type counterparts provides strong evidence of a synthetic lethal mechanism of action consistent with PARP inhibition.
References
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry.
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Williamson, C. T., et al. (2022). PARP inhibitors in the treatment of ARID1A mutant ovarian clear cell cancer: PI3K/Akt1-dependent mechanism of synthetic lethality. Frontiers in Oncology. [Link]
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Chen, Y., et al. (2023). YCH1899, a Highly Effective Phthalazin-1(2H)-one Derivative That Overcomes Resistance to Prior PARP Inhibitors. Journal of Medicinal Chemistry. [Link]
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Zhu, H., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Genetics. [Link]
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Pern,i N., & Miller, K. D. (2019). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Current Treatment Options in Oncology. [Link]
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Konstantinopoulos, P. A., & Matulonis, U. A. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! The ASCO Post. [Link]
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Li, D., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. [Link]
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YouTube. (2018). PARP Inhibitor Therapy. YouTube. [Link]
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Zhu, H., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Genetics. [Link]
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Reaction Biology. (n.d.). PARP Assay Services. Reaction Biology. [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
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Zandarashvili, L., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]
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Franks, S. E., et al. (2021). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers. [Link]
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Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE. [Link]
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Kumar, D., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Current Medicinal Chemistry. [Link]
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Abubshait, S. A., et al. (2022). Microwave‐Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. [Link]
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protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
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Kanev, K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
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Galsky, M. D., et al. (2020). Phase 2 Trial of Olaparib in Patients with Metastatic Urothelial Cancer Harboring DNA. ClinicalTrials.gov. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Oslo University Hospital Research. [Link]
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Vasan, N., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. [Link]
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ResearchGate. (n.d.). Western blot evaluation of PARP activity and DNA damage in post-treatment tumor tissues. ResearchGate. [Link]
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ResearchGate. (n.d.). In vitro therapeutic efficacy of olaparib and NanoOlaparib, alone, and... ResearchGate. [Link]
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Tieu, W., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers. [Link]
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Bentham Science Publishers. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Bentham Science Publishers. [Link]
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U.S. Food and Drug Administration. (n.d.). Draft Guidance on Olaparib Active Ingredient: Olaparib Dosage Form; Route: Capsule; oral Recommended Studies. accessdata.fda.gov. [Link]
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ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
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Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. ResearchGate. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MDPI. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. MDPI. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Horvath, E., et al. (2023). Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. International Journal of Molecular Sciences. [Link]
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YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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J-Stage. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage. [Link]
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Bentham Science Publishers. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science Publishers. [Link]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of Phthalazinone Derivatives
Abstract
Phthalazinone derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably PARP inhibitors like Olaparib. The rigorous characterization of these Active Pharmaceutical Ingredients (APIs) is critical for ensuring their quality, safety, and efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the suite of analytical techniques required for the complete characterization of phthalazinone compounds. We will explore chromatographic and spectroscopic methods, presenting not just protocols, but the underlying scientific rationale for experimental choices, thereby creating a self-validating framework for analysis.
The Central Role of Phthalazinones in Drug Development
The phthalazin-1(2H)-one core is a privileged scaffold in drug design, renowned for its versatile pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[1] Several 4-substituted phthalazinones are recognized as potent antitumor agents that function through the inhibition of poly ADP ribose polymerase (PARP).[1] Given their therapeutic importance, a deep and thorough understanding of the identity, purity, and stability of these molecules is a non-negotiable aspect of pharmaceutical development and quality control. This guide outlines the primary analytical methods to achieve this comprehensive characterization.
Chromatographic Methods: Separation and Quantification
Chromatography is the bedrock of purity analysis, allowing for the separation of the main phthalazinone compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
A stability-indicating HPLC method is essential for quantifying the API and resolving it from any potential degradation products that may form under stress conditions (e.g., heat, light, acid, base, oxidation).[2][3]
Expertise & Experience: The "Why" Behind the Method
The choice of a reversed-phase (RP) method is dictated by the predominantly hydrophobic nature of many phthalazinone derivatives. A C18 column offers robust retention, while a gradient elution is crucial for separating a potential mixture of analytes with varying polarities. The mobile phase is typically acidified with formic or phosphoric acid to suppress the ionization of silanol groups on the stationary phase, which minimizes peak tailing and produces sharp, symmetrical peaks.[4] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and aiding in the tentative identification of co-eluting peaks.
Protocol: Stability-Indicating RP-HPLC Method
Table 1: HPLC Method Parameters for a Model Phthalazinone
| Parameter | Condition | Rationale & Causality |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for robust separation, providing a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making the method transferable to LC-MS, and it controls pH for consistent analyte ionization.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Program | 10% B to 90% B over 25 min | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe.[5] |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column to ensure efficient separation. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times. |
| Injection Volume | 5 µL | Kept small to prevent column overload and band broadening. |
| Detector | PDA, 220-400 nm, Monitor at 254 nm | Allows for monitoring at the analyte's λmax for sensitivity while collecting full spectra for peak purity analysis. |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents are volatile organic compounds used in manufacturing that must be controlled.[6] Headspace GC is the technique of choice as it introduces only the volatile components into the system, protecting the instrument from the non-volatile API.[7]
Protocol: Headspace GC-MS for Residual Solvent Analysis (based on USP <467>)
Table 2: Headspace GC-MS Parameters
| Parameter | Condition | Rationale & Causality |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | A mid-polarity column designed for excellent separation of common pharmaceutical solvents. |
| Carrier Gas | Helium, constant flow ~1.5 mL/min | Inert gas for analyte transport. |
| Oven Program | 40°C (20 min), ramp 10°C/min to 240°C (5 min) | The initial hold allows for separation of very volatile solvents, while the ramp elutes higher-boiling point solvents. |
| HS Vial Temp. | 80 °C | Balances efficient volatilization of solvents without causing API degradation. |
| HS Equil. Time | 60 min | Ensures equilibrium is reached between the sample and the headspace for reproducible injection. |
| MS Detector | Electron Ionization (EI), Scan m/z 35-300 | EI provides reproducible fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for confident identification.[8] |
Spectroscopic Methods: Structure Elucidation and Confirmation
Spectroscopy provides orthogonal information to chromatography, focusing on the intrinsic molecular properties of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
LC-MS is a powerful hybrid technique essential for confirming molecular weight and elucidating the structure of unknown impurities.[9] High-Resolution Mass Spectrometry (HRMS), using TOF or Orbitrap analyzers, is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions.
Expertise & Experience: Ionization and Fragmentation
Electrospray Ionization (ESI) is the preferred method for most phthalazinone derivatives, as it is a soft ionization technique that typically generates a protonated molecular ion [M+H]+. Tandem MS (MS/MS) is then used to induce fragmentation of this parent ion. The resulting fragment ions provide a structural fingerprint, allowing one to piece together the molecule's structure or pinpoint the location of a modification in a degradation product.
Experimental Workflow: Impurity Identification by LC-MS/MS
Caption: Logical flow for impurity structure elucidation using LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the gold standard for unambiguous structure elucidation of organic molecules, including phthalazinones.[10][11] It provides detailed information on the connectivity of atoms within the molecule.
Protocol: Key NMR Experiments for Structural Characterization
-
¹H NMR: Dissolve ~5 mg of sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Provides a count of unique carbon atoms and their chemical environment.
-
2D COSY (Correlation Spectroscopy): Establishes which protons are coupled (typically through 2-3 bonds), helping to map out hydrogen frameworks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-4 bonds away, connecting structural fragments.[12]
-
¹⁵N NMR: Although less sensitive, this can be performed on ¹⁵N-enriched samples or via inverse-detected experiments like ¹H-¹⁵N HMBC to confirm the structure around the nitrogen atoms in the heterocyclic core.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR is a rapid, non-destructive technique that acts as a molecular fingerprint, confirming the presence of key functional groups.[14][15]
Expertise & Experience: Interpreting the Spectrum For a typical phthalazinone structure, the IR spectrum provides clear, confirmatory evidence. The most prominent and diagnostic peak is the amide carbonyl (C=O) stretch, which appears as a very strong absorption. Aromatic C=C stretching bands and C-H bands further confirm the core structure.
Table 3: Characteristic FT-IR Absorption Bands for Phthalazinones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if present) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Amide C=O Stretch | 1650 - 1680 | Very Strong, Diagnostic |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, often multiple bands |
Conclusion
A single analytical technique is insufficient for the complete characterization of a phthalazinone-based pharmaceutical. A scientifically sound approach relies on the integration of orthogonal methods. HPLC provides the quantitative backbone for purity and stability assessment. GC-MS ensures the control of volatile impurities. FT-IR offers rapid identity confirmation. Finally, the combination of LC-MS and a full suite of NMR experiments provides an unambiguous confirmation of molecular structure and allows for the confident identification of any unknown related substances. This multi-technique workflow ensures a comprehensive understanding of the molecule, satisfying the stringent requirements of drug development and regulatory bodies.
References
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Nafie, M. S., Tantawy, M. A., Elmgeed, G. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports. Available at: [Link]
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Farag, A. M., et al. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research. Available at: [Link]
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El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]
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Martins, F., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Available at: [Link]
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Yuan, K., & Liu, C. (2014). Preparation and Characterization of the Phthalazinone Structure-based Microporous Organic Polymer. Advanced Materials Research. Available at: [Link]
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Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Available at: [Link]
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de Wit, M., et al. (2020). Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Clinical and Translational Science. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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Geraldes, C. F. G. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Bakavoli, M., et al. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. ResearchGate. Available at: [Link]
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Booth, G. E., & Ouellette, R. J. (1966). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
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Sharma, P., & Singh, A. (2021). A Critical Review on Analytical Methods for FDA Approved Drugs: Olaparib. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
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Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Europe. Available at: [Link]
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Wang, J., et al. (2019). FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. ResearchGate. Available at: [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
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Sreevatsav, A., et al. (2020). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. Available at: [Link]
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de Jong, T., et al. (2021). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. ResearchGate. Available at: [Link]
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Mal, D. R. (2013). 15N NMR in Heterocyclic Chemistry. NPTEL. Available at: [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
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Poplawska, M., & Biziuk, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics. Available at: [Link]
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Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]
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Shchepinova, M. M., et al. (2017). Development of Mitochondria-Targeted PARP Inhibitors. Molecules. Available at: [Link]
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Elgendy, A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. PeerJ. Available at: [Link]
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Kumar, A., et al. (2018). Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form. ResearchGate. Available at: [Link]
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Phthalazinones as Versatile Chemical Probes: Application Notes and Protocols for Target Identification and Cellular Interrogation
For Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, most notably for its role in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[1][2][3][4] Beyond their therapeutic applications, phthalazinone derivatives are increasingly being recognized as powerful chemical probes for dissecting complex biological processes. Their inherent drug-like properties, tunable selectivity, and synthetic tractability make them ideal starting points for the design of sophisticated molecular tools.[5]
This guide provides an in-depth exploration of the use of phthalazinones as chemical probes, offering both conceptual understanding and practical protocols for their application in target identification, validation, and cellular imaging.
The Phthalazinone Scaffold: A Gateway to Biological Discovery
The versatility of the phthalazinone core allows for its chemical modification to incorporate various functionalities essential for its use as a chemical probe. These modifications typically include the addition of:
-
Reporter Tags: For visualization and enrichment, such as fluorescent dyes or biotin.[6]
-
Reactive Moieties: For covalent modification of target proteins, such as photoactivatable groups (e.g., diazirines) for photoaffinity labeling.[6]
-
Linkers: To spatially separate the phthalazinone core from the reporter tag or reactive moiety, minimizing steric hindrance and preserving target binding affinity.
These modifications transform a simple inhibitor into a powerful tool for a range of chemical biology applications.
Key Applications of Phthalazinone-Based Chemical Probes
Phthalazinone probes have proven invaluable in several key areas of biomedical research:
-
Target Identification and Validation: Identifying the specific protein targets of a bioactive compound is a critical step in drug discovery. Phthalazinone-based probes, particularly those designed for photoaffinity labeling, enable the covalent capture of target proteins from complex biological mixtures like cell lysates.[6]
-
Cellular Imaging: Fluorescently labeled phthalazinone probes allow for the visualization of their subcellular localization and accumulation at sites of action, providing crucial insights into their mechanism of action.[7] This is particularly relevant for studying processes like the DNA damage response, where PARP inhibitors are known to act.[8]
-
Enzyme Activity Profiling: As potent enzyme inhibitors, phthalazinones can be used to probe the activity of specific enzymes in a cellular context. This can be achieved through competition assays with activity-based probes or by observing the downstream consequences of enzyme inhibition.
Quantitative Analysis of Phthalazinone Probe Interactions
A critical aspect of characterizing any chemical probe is the quantitative assessment of its binding to the target protein. While IC50 values from enzymatic assays are informative, they do not provide a complete picture of the binding event.[3] Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for determining key binding parameters:
| Parameter | Description | Technique |
| Kd (Dissociation Constant) | A measure of the binding affinity between the probe and its target. A lower Kd indicates a higher affinity. | SPR, ITC |
| kon (Association Rate Constant) | The rate at which the probe binds to its target. | SPR |
| koff (Dissociation Rate Constant) | The rate at which the probe dissociates from its target. | SPR |
Understanding these parameters is crucial for designing experiments and interpreting the resulting data. For instance, a probe with a slow off-rate may be more suitable for pull-down experiments.
Application Protocol 1: Target Identification using a Phthalazinone-Based Photoaffinity Probe
This protocol outlines a general workflow for identifying the protein targets of a phthalazinone-based inhibitor using photoaffinity labeling followed by mass spectrometry-based proteomics. The example provided is based on an Olaparib-derived probe.[6]
Workflow Overview
Workflow for photoaffinity labeling-based target identification.
Detailed Protocol
1. Synthesis of the Photoaffinity Probe:
-
Rationale: The synthesis involves modifying the phthalazinone scaffold to include a photoreactive diazirine group and a "clickable" alkyne handle for subsequent biotinylation.[6] The linker length and attachment point should be carefully chosen to minimize disruption of the pharmacophore's interaction with its target.
-
Example Synthesis (Olaparib-based probe):
-
Start with a suitable precursor of the phthalazinone inhibitor that has a functional group amenable to modification (e.g., a secondary amine on a piperazine ring as in Olaparib).
-
Couple this precursor to a linker containing a diazirine and a terminal alkyne. This can be achieved using standard amide bond formation or other coupling chemistries.[6]
-
Purify the final probe using chromatography (e.g., HPLC).
-
2. In-Cell Photo-Crosslinking:
-
Rationale: The probe is incubated with live cells, allowing it to bind to its protein targets. Subsequent UV irradiation activates the diazirine group, which then forms a covalent bond with nearby amino acid residues in the binding pocket.[9]
-
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with the photoaffinity probe at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
To confirm target engagement, include a competition experiment where cells are pre-incubated with an excess of the unmodified parent inhibitor before adding the probe.
-
Wash the cells to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce crosslinking.
-
3. Cell Lysis and Target Enrichment:
-
Rationale: After crosslinking, the cells are lysed, and the covalently labeled proteins are enriched using the alkyne handle for click chemistry-mediated biotinylation, followed by streptavidin affinity purification.[10]
-
Protocol:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Perform a click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the cell lysate. Incubate to allow the biotin tag to be attached to the probe-labeled proteins.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
4. On-Bead Digestion and Mass Spectrometry:
-
Rationale: The enriched proteins are digested into peptides while still bound to the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Protocol:
-
Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin). Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins using a suitable database search algorithm. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential targets.
-
Application Protocol 2: Cellular Imaging of Phthalazinone Probes
This protocol describes the use of a fluorescently labeled phthalazinone probe for visualizing its subcellular distribution using fluorescence microscopy.
Workflow Overview
Workflow for cellular imaging with a fluorescent phthalazinone probe.
Detailed Protocol
1. Synthesis of a Fluorescent Phthalazinone Probe:
-
Rationale: A phthalazinone derivative is synthesized with a linker that allows for the attachment of a fluorescent dye. The choice of fluorophore will depend on the available microscopy equipment and the desire for multiplexing with other fluorescent markers.
-
Synthesis:
-
Synthesize a phthalazinone derivative with a reactive handle (e.g., an amine or an alkyne).
-
Couple this derivative to an NHS-ester or azide-functionalized fluorophore.
-
Purify the fluorescent probe using chromatography.
-
2. Cell Culture and Labeling:
-
Rationale: Live or fixed cells are incubated with the fluorescent probe to allow for its accumulation at its target sites.
-
Protocol:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable duration. These parameters should be optimized to achieve a good signal-to-noise ratio.
-
(Optional) For live-cell imaging, include a nuclear stain (e.g., Hoechst 33342) or other organelle-specific dyes to provide cellular context.
-
Wash the cells with fresh media or buffer to remove the unbound probe.
-
3. Fluorescence Microscopy and Image Analysis:
-
Rationale: The labeled cells are imaged using a fluorescence microscope to visualize the subcellular localization of the probe.
-
Protocol:
-
Mount the coverslip on a microscope slide.
-
Acquire images using appropriate filter sets for the chosen fluorophore(s).
-
For studying dynamic processes, perform time-lapse imaging.
-
Analyze the images to determine the subcellular distribution of the fluorescent signal. This may involve co-localization analysis with other markers.
-
Self-Validating Systems and Causality in Experimental Design
A key principle in the use of chemical probes is the inclusion of self-validating controls to ensure the specificity of the observed effects.
-
Competition Experiments: In both target identification and cellular imaging experiments, pre-treatment with an excess of the unlabeled, parent phthalazinone inhibitor should abolish the signal from the probe. This demonstrates that the probe is binding to the same site as the inhibitor.
-
Use of Negative Control Probes: A structurally similar but biologically inactive analog of the phthalazinone probe can be used as a negative control. This helps to distinguish target-specific binding from non-specific interactions.
-
Genetic Knockdown/Knockout: Validating the identified targets can be further strengthened by demonstrating that the cellular effects of the phthalazinone are lost in cells where the target protein has been knocked down or knocked out.
By incorporating these controls, researchers can build a strong case for the specific interaction of their phthalazinone probe with its intended target and confidently attribute the observed biological effects to this interaction.
Conclusion
Phthalazinone-based chemical probes represent a powerful and versatile toolset for modern chemical biology and drug discovery. Their adaptability allows for their application in a wide range of experiments, from unbiased target identification to the detailed visualization of cellular processes. By following rigorous experimental design, including the use of appropriate controls, researchers can leverage these probes to gain unprecedented insights into the complex molecular mechanisms that underpin cellular function and disease.
References
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Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2228–2245. [Link]
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Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., Dillon, K. J., Drzewiecki, J., Garman, S., Gomez, S., Javaid, H., Kerrigan, F., Knights, C., Lau, A., Loh, V. M., Jr, Matthews, I. T., Moore, S., O'Connor, M. J., Smith, G. C., & Martin, N. M. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
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Huang, M., Zhang, Y., Wang, Y., Li, Y., Wang, J., & Zhang, Y. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Chemical & Pharmaceutical Bulletin, 69(7), 620–629. [Link]
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Almahli, H., Hadchity, E., Jaballah, M., Eldehna, W. M., Abdel-Aziz, H. A., Al-Dhfyan, A., & Ghattass, K. I. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 33–43. [Link]
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Cohen, M. S., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology, 29(12), 1-14. [Link]
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van der Heden van Noort, G. J., van der Wel, T., A, A.,... & van der Stelt, M. (2020). Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells. ChemBioChem, 21(20), 2933-2939. [Link]
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Dumas, J., et al. (2019). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Analytical Biochemistry, 587, 113447. [Link]
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Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(3), 100684. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Gorobets, E., et al. (2012). Synthesis and investigation of phthalocyanine-biotin conjugates. Journal of Porphyrins and Phthalocyanines, 16(07n08), 823-830. [Link]
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Saha, T., et al. (2013). Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. ACS Omega, 5(4), 1863-1874. [Link]
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Li, H., et al. (2022). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Biosensors, 12(9), 743. [Link]
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Evotec. (2025). Photoaffinity Labeling Mass Spectrometry. Retrieved from [Link]
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EMBL Hamburg. (n.d.). Characterization of Protein Interactions by ITC, SPR and BLI. Retrieved from [Link]
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van der Heden van Noort, G. J., van der Wel, T., A, A.,... & van der Stelt, M. (2020). Structure of olaparib and the synthesis of the derived probes 3 and 6... [Image]. ResearchGate. [Link]
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Baskin, J. M., et al. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11-12), 1211-1219. [Link]
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Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
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Lo, P.-C., et al. (2004). A pH-responsive fluorescence probe and photosensitiser based on a tetraamino silicon(iv) phthalocyanine. Chemical Communications, (17), 1952-1953. [Link]
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Wilson, D. M., III, & Bohr, V. A. (2007). The mechanics of base excision repair, and its relationship to cancer and aging. DNA Repair, 6(4), 544-559. [Link]
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Singh, J., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 20(18), 2228-2245. [Link]
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Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer. (2022). Journal of Biomolecular Structure and Dynamics, 40(21), 10585-10599. [Link]
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Zhang, C., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(18), 6520. [Link]
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Parker, C. G., & Cravatt, B. F. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100619. [Link]
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van der Heden van Noort, G. J., et al. (2020). Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells. ChemBioChem, 21(20), 2933-2939. [Link]
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Grimm, J. B., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv. [Link]
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Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Retrieved from [Link]
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Amara, N., et al. (2015). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. Molecules, 20(8), 14736-14753. [Link]
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Thorsell, A.-G., et al. (2020). Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chemical Biology, 15(3), 633-641. [Link]
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van der Heden van Noort, G. J., et al. (2020). Olaparib-Based Photoaffinity Probes for PARP-1 Detection in Living Cells. ChemBioChem, 21(20), 2933-2939. [Link]
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Xu, M. (2021, October 7). Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]
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Khan, I., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 125-136. [Link]
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Li, X., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal Transduction and Targeted Therapy, 5(1), 1-22. [Link]
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Lundgren, S. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
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Puchta, H. (2017). DNA Double-Strand Break Repairs and Their Application in Plant DNA Integration. Plants, 6(1), 13. [Link]
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Cohen, M. S., et al. (2022). Allosteric regulation of DNA binding and target residence time drive the cytotoxicity of phthalazinone-based PARP-1 inhibitors. Cell Chemical Biology, 29(12), 1-14. [Link]
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Giansanti, P., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research, 18(12), 4235-4243. [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
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Langie, S. A. S., et al. (2020). Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations. International Journal of Molecular Sciences, 21(22), 8683. [Link]
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Wu, Y., et al. (2019). Live-Cell Localization Microscopy with a Fluorogenic and Self-Blinking Tetrazine Probe. Angewandte Chemie International Edition, 58(50), 17999-18003. [Link]
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Dougan, S. J. (2012). Metalloproteomics for molecular target identification of protein-binding anticancer metallodrugs. Metallomics, 4(7), 649-657. [Link]
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Golub, O. (2019, September 13). Best practices: 5 steps to live-cell imaging [Video]. YouTube. [Link]
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Troubleshooting & Optimization
Phthalazinone Synthesis Technical Support Center: A Guide to Optimizing Yields
Welcome to the Technical Support Center for Phthalazinone Synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of these vital heterocyclic compounds. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your phthalazinone products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of phthalazinone, providing explanations grounded in chemical principles and offering actionable solutions.
Q1: My phthalazinone synthesis from phthalic anhydride and hydrazine hydrate is giving a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in this classic condensation reaction are a frequent challenge. The primary reasons often revolve around suboptimal reaction conditions, incomplete reaction, or side product formation.
Causality and Expert Insights: The reaction proceeds through the formation of an intermediate N-acylhydrazine, which then cyclizes to the phthalazinone. Inadequate reaction time or temperature can lead to the accumulation of this intermediate and incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of undesired byproducts.
Troubleshooting Steps:
-
Optimize Reaction Solvent and Temperature: The choice of solvent is critical. While various solvents can be used, glacial acetic acid is often preferred as it acts as both a solvent and a catalyst for the cyclization step.[1] Refluxing in ethanol is another common method.[2] If you are using a neutral solvent like ethanol, the addition of a catalytic amount of a weak acid can be beneficial.
-
Ensure Appropriate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials (phthalic anhydride and hydrazine) and the formation of the product spot will indicate the optimal reaction time. A typical reflux time is several hours.[3][4]
-
Control Stoichiometry: While a 1:1 molar ratio of phthalic anhydride to hydrazine hydrate is theoretically required, a slight excess of hydrazine hydrate can sometimes be used to ensure complete consumption of the anhydride. However, a large excess should be avoided as it can complicate purification.
-
Effective Product Isolation: Phthalazinone often precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
Q2: I am synthesizing a 4-substituted phthalazinone from 2-acetylbenzoic acid and hydrazine hydrate, but the yield is poor. What specific factors should I investigate?
A2: The synthesis from 2-acylbenzoic acids is a reliable method, but yields can be sensitive to reaction conditions, particularly the efficiency of the initial condensation and subsequent cyclization.
Causality and Expert Insights: This reaction involves the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the phthalazinone ring. Incomplete hydrazone formation or inefficient cyclization are the primary bottlenecks for low yield.
Troubleshooting Steps:
-
Solvent and Catalyst: Refluxing in ethanol is a common and effective solvent for this reaction.[2] The addition of a catalytic amount of a protic acid, such as a few drops of glacial acetic acid, can facilitate both the hydrazone formation and the subsequent cyclization.
-
Water Removal: The cyclization step involves the elimination of water. While not always necessary, in some cases, the removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product and improve the yield, especially for less reactive substrates.
-
Reaction Time and Temperature: As with the phthalic anhydride method, monitoring the reaction by TLC is crucial. The reaction should be heated to reflux to ensure sufficient energy for the cyclization to occur.
Q3: I am observing the formation of significant byproducts in my phthalazinone synthesis. What are these byproducts likely to be and how can I minimize their formation?
A3: Side product formation is a common cause of reduced yield and purification challenges. The nature of the byproducts depends on the specific synthetic route.
Causality and Expert Insights:
-
From Phthalic Anhydride: One common byproduct is the uncyclized N-acylhydrazine intermediate. This occurs if the reaction is not heated for a sufficient duration or at a high enough temperature to drive the cyclization.
-
N-Alkylation Reactions: When performing N-alkylation on the phthalazinone nitrogen, a common side product is the N,N'-dialkylation dimer, especially when using dihaloalkanes.[2]
Troubleshooting and Prevention:
| Byproduct/Issue | Probable Cause | Recommended Solution |
| Uncyclized N-acylhydrazine | Incomplete cyclization due to insufficient heating (time or temperature). | Increase reflux time and/or temperature. Monitor reaction progress by TLC until the intermediate is consumed. The use of glacial acetic acid as a solvent can also promote cyclization.[1] |
| N,N'-Dialkylation Dimers | Use of a difunctional alkylating agent (e.g., 1,2-dibromoethane) leading to reaction at both ends. | Use a large excess of the dihaloalkane to favor mono-alkylation. Alternatively, a two-step approach involving protection of one end of the alkylating agent can be employed. |
| Isomeric Products | Use of substituted phthalic anhydrides (e.g., 4-chlorophthalic anhydride) can lead to the formation of two regioisomers. | These isomers often have very similar physical properties, making separation by simple recrystallization difficult. Purification by High-Performance Liquid Chromatography (HPLC) or careful column chromatography is often necessary. |
Q4: My crude phthalazinone product is impure. What are the best methods for purification to improve both purity and final yield?
A4: Effective purification is essential for obtaining a high-quality product and can significantly impact the final isolated yield.
Expert Recommendations:
-
Recrystallization: This is the most common and often most effective method for purifying solid phthalazinone derivatives. The choice of solvent is crucial.
-
Common Solvents: Ethanol, methanol, and aqueous acetic acid are frequently used for recrystallization.[3]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to form well-defined crystals. The crystals can then be collected by filtration and washed with a small amount of cold solvent.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., isomeric mixtures or products with very similar solubility to impurities), column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is optimized to achieve good separation of the desired product from impurities. A common starting point is a 9:1 or 8.5:1.5 mixture of hexane/ethyl acetate.
-
-
Washing: Before more rigorous purification, washing the crude solid with appropriate solvents can remove significant amounts of impurities. For example, washing with water can remove residual hydrazine salts, and washing with a non-polar solvent can remove non-polar starting materials or byproducts.
Experimental Protocols
Protocol 1: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride
This protocol provides a standard procedure for the synthesis of the parent phthalazinone.
Step-by-Step Methodology:
-
To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out.
-
Pour the mixture into cold water to precipitate more product.
-
Collect the solid product by filtration and wash thoroughly with water to remove acetic acid and any unreacted hydrazine.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol or aqueous acetic acid.
Protocol 2: Synthesis of 4-Methylphthalazin-1(2H)-one from 2-Acetylbenzoic Acid
This protocol outlines the synthesis of a C4-substituted phthalazinone.
Step-by-Step Methodology:
-
Dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key workflows in phthalazinone synthesis.
Caption: General workflow for phthalazinone synthesis.
Caption: Troubleshooting flowchart for phthalazinone synthesis.
References
-
Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum. Retrieved January 27, 2026, from [Link]
- Smitasingh, S., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190.
- El-Azmet, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(14), 489-519.
-
Phthalazinone. (n.d.). Retrieved January 27, 2026, from [Link]
- Emam, S. M., Rayes, S. M. E., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry, 17(1), 101.
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2022). Molecules, 27(15), 4998.
Sources
Technical Support Center: Optimization of Phthalazinone-Based Drug Candidates
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the optimization of phthalazinone-based drug candidates. The phthalazinone core is a versatile and privileged scaffold in medicinal chemistry, forming the basis for numerous agents targeting enzymes like PARP, various kinases, and GPCRs.[1][2][3] This resource addresses common challenges encountered during the drug development lifecycle, from initial synthesis to preclinical evaluation, framed in a practical question-and-answer format.
Section 1: Synthesis, Purification, and Characterization
The journey of a drug candidate begins with its synthesis. The chemical tractability of the phthalazinone core is a key advantage, but challenges in synthesis, purification, and characterization are common.[4][5]
Troubleshooting Guide: Synthesis & Purification
Question: My cyclocondensation reaction to form the phthalazinone core is giving low yields. What are the common causes and solutions?
Answer: Low yields in the formation of the phthalazinone ring, typically from a 2-acylbenzoic acid derivative and a hydrazine, are a frequent issue.[6] The primary causes often relate to reaction conditions, reagent purity, and side reactions.
-
Causality & Rationale: The reaction is a dehydration-condensation process. Incomplete reaction can result from insufficient heat or catalytic acid, while harsh conditions can lead to decomposition. Hydrazine hydrate is a strong nucleophile and reducing agent; its purity is critical.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the starting 2-aroylbenzoic acid is pure and dry. Use fresh, high-quality hydrazine hydrate or a specific substituted hydrazine.
-
Solvent & Temperature: Acetic acid is a common solvent and catalyst, but for less reactive substrates, a higher boiling point solvent like n-butanol or refluxing ethanol may be necessary to drive the reaction to completion.[6]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Some condensations require extended reflux (5-12 hours) to go to completion.[7]
-
Side Products: The primary side product is often the uncyclized hydrazone intermediate. Driving the reaction with heat and ensuring removal of water (e.g., using a Dean-Stark trap in a suitable solvent like toluene) can favor the cyclized phthalazinone product.
-
Question: I am struggling with the purification of my final phthalazinone compound. It appears insoluble in common chromatography solvents.
Answer: Poor solubility is a hallmark of many planar, heterocyclic compounds like phthalazinones. This complicates purification by standard silica gel chromatography.
-
Causality & Rationale: The planar structure and hydrogen bonding capabilities of the phthalazinone core can lead to strong crystal lattice energy and aggregation, reducing solubility in non-polar solvents typically used for chromatography.
-
Troubleshooting Steps:
-
Solvent System Modification: For column chromatography, try adding a small percentage of a more polar solvent like methanol or even acetic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane/Methanol). This can disrupt intermolecular interactions and improve solubility on the column.
-
Alternative Purification:
-
Recrystallization: If the compound is solid, recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide (DMF)/Water mixtures) is often the most effective method for achieving high purity.
-
Reverse-Phase Chromatography: For highly polar or insoluble compounds, reverse-phase (C18) chromatography using gradients of water/acetonitrile or water/methanol (often with 0.1% formic acid or TFA to improve peak shape) is a powerful alternative.
-
-
Temporary Solubilizing Groups: In a multi-step synthesis, consider using a protecting group (e.g., a BOC group on a nitrogen) that improves solubility and can be removed in the final step.
-
Section 2: In Vitro Biological Evaluation: Troubleshooting Guide
Once a pure compound is in hand, the next step is to assess its biological activity. For many phthalazinone-based drugs, this involves assays for PARP inhibition and cellular cytotoxicity.[1][8]
Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of phthalazinone candidates.
Question: My phthalazinone candidate shows potent activity in a biochemical PARP1 inhibition assay, but weak or no activity in a cell-based assay. What's happening?
Answer: This is a classic and informative discrepancy between biochemical and cellular activity. It almost always points to issues with the compound's ability to reach its intracellular target.
-
Causality & Rationale: A biochemical assay uses purified, recombinant enzyme in a clean system. A cell-based assay requires the compound to cross the cell membrane, avoid efflux pumps, remain stable in the cytoplasm, and engage the target within a complex cellular environment.
-
Troubleshooting & Investigation:
-
Cell Permeability: The most likely culprit. Is your compound too polar (high TPSA) or too lipophilic (high logP)? Use computational tools like SwissADME to predict permeability properties.[7] Compounds with poor permeability will never reach sufficient intracellular concentrations.
-
Efflux Pumps: Your compound could be a substrate for P-glycoprotein (P-gp) or other efflux pumps, which actively remove it from the cell.[7] This can be tested by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil) and seeing if cellular activity is restored.
-
Metabolic Instability: The compound might be rapidly metabolized by intracellular enzymes into an inactive form. This is a separate issue from the liver microsomal stability discussed in the next section but can be a contributing factor.
-
Assay Artifact: Ensure the lack of cellular activity isn't an artifact. Is your compound precipitating out of the cell culture media at the tested concentrations? Check for solubility in the final assay buffer.
-
Protocol: In Vitro PARP-1 Inhibition Assay
This protocol is adapted from methodologies used in the characterization of novel PARP inhibitors.[8]
-
Objective: To determine the IC50 value of a test compound against human PARP-1.
-
Materials:
-
Recombinant Human PARP-1 enzyme.
-
Histone H1 (PARP-1 substrate).
-
Biotinylated NAD+ (PARP-1 co-factor).
-
384-well high-binding assay plates.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Test compounds (dissolved in 100% DMSO). Olaparib as a positive control.
-
-
Procedure:
-
Coat the 384-well plate with Histone H1 overnight at 4°C. Wash plates 3x with wash buffer (PBS + 0.05% Tween-20).
-
Prepare serial dilutions of the test compound and Olaparib in assay buffer. Add these to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Add activated PARP-1 enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Stop the reaction and wash the plate 5x to remove unreacted components.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour. This will bind to the biotinylated PAR groups attached to the histone substrate.
-
Wash the plate 5x.
-
Add TMB substrate and allow color to develop. Stop the reaction with 1M H2SO4.
-
Read absorbance at 450 nm.
-
Data Analysis: Calculate percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC50.
-
Section 3: Optimizing for Drug-like Properties (ADME/PK)
A potent compound is not a drug. Optimizing for Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties is arguably the most challenging phase of drug discovery.[9]
Frequently Asked Questions: ADME/PK
Question: My lead phthalazinone has excellent potency but very low aqueous solubility. How can I improve this without losing activity?
Answer: This is a critical balancing act. Improving solubility often involves adding polar groups, which can negatively impact permeability and sometimes target binding.
-
Rationale: The goal is to disrupt the crystal lattice packing or introduce ionizable groups without disturbing the key pharmacophore interactions with the target protein. For PARP inhibitors, the phthalazinone core itself is involved in key hydrogen bonds, so modifications here are risky.[1]
-
Strategies & Structure-Activity Relationships (SAR):
-
Introduce a Basic Nitrogen: Adding a basic amine (e.g., in a piperazine or piperidine ring) is the most common and effective strategy. This allows for the formation of highly soluble hydrochloride salts for formulation. This strategy was successfully used in the development of Olaparib.[8]
-
Add Polar Non-ionizable Groups: Small, polar functionalities like a hydroxyl (-OH) or methoxy (-OCH3) group can improve solubility by increasing hydrogen bonding with water. However, these can also be sites for metabolic glucuronidation.
-
Disrupt Planarity: The flatness of the phthalazinone system contributes to its poor solubility. Introducing sp3-hybridized carbons (non-flat scaffolds) can break up the planarity and improve solubility.[10] For example, modifying a linker between the core and a distal ring system.
-
Question: My compound is rapidly cleared in liver microsome stability assays. Where is the likely site of metabolism?
Answer: Phthalazinones, like many aromatic heterocycles, are subject to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[11]
-
Rationale: CYP enzymes typically oxidize electron-rich aromatic rings or sterically accessible alkyl groups. Identifying these "metabolic soft spots" is key to improving stability.
-
Common Metabolic Hotspots & Solutions:
-
Unsubstituted Aromatic Rings: Phenyl or benzyl groups are prime targets for para-hydroxylation. Blocking this position with a metabolically robust group like a fluorine or chlorine atom is a standard medicinal chemistry tactic.
-
N-dealkylation: If you have alkyl groups on a nitrogen (e.g., N-methyl), they can be enzymatically removed.
-
Benzylic Oxidation: A -CH2- linker next to an aromatic ring is susceptible to oxidation.
-
-
Experimental Approach: The best way to confirm the site of metabolism is through a "metabolite ID" study, where the compound is incubated with microsomes and the resulting metabolites are analyzed by mass spectrometry.
Data Summary: ADME Properties of Optimized Phthalazinones
The following table summarizes predicted ADME properties for hypothetical phthalazinone analogs, demonstrating the trade-offs in optimization. Data is calculated using tools like the SwissADME web server.[7]
| Compound ID | R Group Modification | Predicted LogP | Predicted Solubility (mg/mL) | Predicted P-gp Substrate | Lipinski's Rule of 5 Violations |
| LEAD-01 | -H (unsubstituted) | 4.2 | 0.01 (Poor) | No | 0 |
| OPT-01A | -F (at para-position) | 4.3 | 0.01 (Poor) | No | 0 |
| OPT-01B | -piperazine | 2.5 | 0.5 (Good) | No | 0 |
| OPT-01C | -morpholine | 2.1 | 0.3 (Good) | Yes | 0 |
-
Interpretation: Adding a fluorine (OPT-01A) does little for solubility. Adding a basic piperazine (OPT-01B) significantly improves solubility without being flagged as a P-gp substrate, representing a good optimization path. The morpholine in OPT-01C also improves solubility but introduces a potential liability as an efflux pump substrate.[7]
Section 4: Advanced In Vivo Considerations
Transitioning from in vitro to in vivo models introduces a new layer of complexity, where formulation, exposure, and target engagement in a living system determine success.
Troubleshooting In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Question: My phthalazinone PARP inhibitor works beautifully in vitro but shows no efficacy in a BRCA-mutant xenograft model, even with good plasma exposure. What should I investigate?
Answer: This points towards a disconnect between systemic exposure (pharmacokinetics, PK) and target engagement in the tumor tissue (pharmacodynamics, PD).
-
Rationale: Achieving a certain concentration in the blood does not guarantee that the drug is reaching the tumor microenvironment at a high enough concentration for a long enough duration to exert its effect.
-
Investigative Steps:
-
Tumor Penetration: The first priority is to measure the concentration of your drug in the tumor tissue itself. After dosing, harvest tumors at several time points and use LC-MS/MS to determine the tumor-to-plasma concentration ratio. A low ratio indicates poor penetration.
-
Target Engagement Biomarker: You must confirm that the drug is inhibiting PARP inside the tumor. This can be done by collecting tumor samples post-treatment and measuring the levels of poly(ADP-ribose) (PAR) via immunohistochemistry (IHC) or ELISA. A lack of PAR reduction, despite the drug being present in the tumor, suggests the intracellular concentration is still below the IC90 required for a robust effect.[12]
-
Resistance Mechanisms: While less common for initial studies, the xenograft model itself could have intrinsic resistance mechanisms. For PARP inhibitors, this could involve upregulation of efflux pumps at the tumor site or genetic reversions in the BRCA gene that restore homologous recombination function.[13]
-
References
- Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health (NIH).
- Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2025). ResearchGate.
- Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (n.d.). PMC - NIH.
- Vasorelaxant Activity of Phthalazinones and Related Compounds. (2025). Request PDF.
- Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. (2019). PubMed.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (n.d.). PubMed.
- Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. (n.d.). PubMed.
- Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2020). PubMed.
- ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2025). ResearchGate.
- Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
- PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021). National Institutes of Health (NIH).
- Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase. (n.d.). PubMed.
- Oxidation reaction of phthalazine to 1-phthalazinone. The structure of... (n.d.). ResearchGate.
- Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. (2010). AACR Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phthalazinone-Based PARP Inhibitor Selectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the selectivity of phthalazinone-based Poly(ADP-ribose) Polymerase (PARP) inhibitors. This guide is designed to provide expert-driven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of developing highly selective PARP inhibitors. Our focus is on anticipating the challenges you may encounter in your experiments and offering robust, scientifically-grounded solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selectivity of phthalazinone-based PARP inhibitors.
Q1: Why is selectivity for PARP1 over PARP2 and other PARP family members a critical goal?
A1: While PARP1 and PARP2 both play roles in DNA repair, they are not fully redundant. The catalytic domains of PARP1 and PARP2 are highly conserved, making the design of selective inhibitors challenging.[1] However, achieving PARP1 selectivity is a key objective because isoform-specific inhibition is hypothesized to improve the therapeutic index of these drugs.[2] Non-selective inhibition, particularly of PARP2, has been linked to hematological toxicities, such as anemia and thrombocytopenia, which can limit dosing and treatment duration.[2] By developing inhibitors that preferentially target PARP1, the primary driver of the DNA damage response, it may be possible to maximize anti-tumor efficacy while minimizing the off-target effects associated with broader PARP family inhibition.[2][3]
Q2: What is the structural basis for the interaction between phthalazinone inhibitors and the PARP catalytic domain?
A2: Phthalazinone-based inhibitors are classified as NAD+ competitive inhibitors.[3] They feature a core scaffold that mimics the nicotinamide portion of the NAD+ substrate, allowing them to bind within the catalytic pocket of PARP enzymes.[3] The phthalazinone core typically forms key hydrogen bonds with conserved residues in the active site. Modifications to the solvent-exposed regions of the phthalazinone scaffold are a primary strategy for enhancing both potency and selectivity.[4] These modifications can exploit subtle differences in the amino acid residues between PARP1 and PARP2 to achieve preferential binding.[5]
Q3: Beyond the PARP family, what are the known off-targets for phthalazinone-based inhibitors and what are the implications?
A3: While highly optimized phthalazinone derivatives like olaparib are generally selective, some PARP inhibitors have been shown to interact with other proteins, particularly kinases.[6][7] For instance, niraparib has demonstrated off-target activity against serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) as well as the DYRK1A kinase, which may contribute to side effects like hypertension.[6] These off-target effects can be concentration-dependent and may contribute to the distinct adverse event profiles observed among different PARP inhibitors in the clinic.[6][8] Comprehensive kinase profiling and cellular thermal shift assays (CETSA) are valuable tools for identifying and characterizing potential off-target interactions early in the drug discovery process.
Part 2: Troubleshooting Experimental Workflows
This section provides practical, in-depth solutions to common problems encountered during the experimental evaluation of PARP inhibitor selectivity.
Guide 1: Biochemical & Enzymatic Assays
Q1: My IC50 values for a lead compound against PARP1 and PARP2 are highly variable between experiments. What are the likely causes and how can I fix this?
A1: Inconsistent IC50 values are a frequent challenge. The root cause often lies in one of several key experimental variables.
-
Inhibitor Solubility and Stability: Phthalazinone derivatives can be hydrophobic and may precipitate in aqueous assay buffers, especially at higher concentrations.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock solutions and the highest concentration wells for any signs of precipitation.
-
Optimize Solvent: While DMSO is common, consider reducing the final percentage in the assay to <0.5%. For particularly challenging compounds, explore the use of co-solvents or formulation strategies.[9][10][11]
-
Pre-incubation Time: Assess if the inhibitor is stable in the assay buffer over the course of the experiment. A time-course experiment can reveal compound degradation.
-
-
-
Enzyme Activity and Purity: The specific activity of your recombinant PARP1 and PARP2 enzymes is critical.
-
Troubleshooting Steps:
-
Enzyme Titration: Always perform an enzyme titration curve to ensure you are working in the linear range of the assay.
-
Quality Control: Use a fresh aliquot of enzyme for each experiment and verify its activity with a known control inhibitor (e.g., olaparib).
-
Supplier Consistency: If you switch enzyme suppliers or batches, re-validate your assay conditions.
-
-
-
Substrate Concentrations: The concentrations of NAD+ and the DNA substrate can significantly impact apparent IC50 values.
-
Troubleshooting Steps:
-
NAD+ Concentration: Ensure the NAD+ concentration is at or below the Km for the enzyme. High NAD+ concentrations will require higher inhibitor concentrations to achieve 50% inhibition, leading to a rightward shift in the IC50.
-
DNA Activator: The type and concentration of nicked DNA used to activate the enzyme must be consistent.
-
-
Logical Flow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting decision tree for variable IC50 data.
Q2: I'm observing a high background signal in my fluorescence-based PARP activity assay. How can I improve my signal-to-noise ratio?
A2: High background can mask the true inhibitory effect of your compounds. This is often due to autofluorescence or non-specific interactions.
-
Compound Autofluorescence:
-
Troubleshooting Steps:
-
Run a parallel plate containing your compound dilution series in assay buffer without the enzyme or other detection reagents.
-
Subtract the background fluorescence from your experimental data.
-
If autofluorescence is high, consider switching to a different detection modality (e.g., chemiluminescence or AlphaLISA®).
-
-
-
Assay Buffer and Plate Selection:
-
Troubleshooting Steps:
-
Some buffer components can be inherently fluorescent. Test individual components to identify the source.
-
Use black, low-volume assay plates designed for fluorescence to minimize light scatter and well-to-well crosstalk.
-
-
-
Non-specific Binding of Detection Reagents:
-
Troubleshooting Steps:
-
Include a "no enzyme" control to assess the level of background signal generated by the detection reagents alone.
-
Optimize the concentration of detection antibodies or streptavidin-HRP conjugates to find the optimal balance between signal and background.
-
-
Guide 2: Cellular Assays for Selectivity and Off-Target Effects
Q1: My phthalazinone inhibitor is highly potent in biochemical assays against PARP1, but shows significantly weaker activity in cell-based assays (e.g., PARylation inhibition). What could be the disconnect?
A1: This is a classic "biochemical vs. cellular" discrepancy and usually points to issues with cell permeability, efflux, or compound stability in the cellular environment.
-
Cell Permeability:
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the compound's LogP, polar surface area (PSA), and molecular weight. Poor permeability is often associated with high PSA and molecular weight.
-
Caco-2 Assay: Perform a Caco-2 permeability assay to directly measure the compound's ability to cross a cell monolayer.
-
-
-
Active Efflux:
-
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), such as verapamil or Ko143. A significant increase in potency in the presence of these inhibitors suggests your compound is a substrate for efflux pumps.
-
-
-
Cellular Metabolism/Degradation:
-
Troubleshooting Steps:
-
Microsomal Stability Assay: Assess the metabolic stability of your compound using liver microsomes. Rapid degradation will reduce the effective concentration of the inhibitor in the cell.
-
LC-MS Analysis: Measure the concentration of your compound in the cell lysate and supernatant over time to directly assess its stability and intracellular accumulation.
-
-
Q2: How can I definitively prove that the cytotoxicity I observe in a cancer cell line is due to on-target PARP1 inhibition and not an off-target effect?
A2: This is crucial for validating your compound's mechanism of action. A multi-pronged approach is required for robust validation.
-
Use Genetically-Defined Cell Lines: Compare the cytotoxicity of your inhibitor in a wild-type cell line versus isogenic knockout cell lines where PARP1 or PARP2 has been deleted.[12] A significant loss of potency in the PARP1-knockout line is strong evidence for on-target activity.
-
Perform a PARP Trapping Assay: The cytotoxic potential of many PARP inhibitors is strongly correlated with their ability to "trap" PARP enzymes on DNA, rather than just inhibiting their catalytic activity.[3][13][14] A fluorescence polarization-based assay can quantify this trapping effect.[15][16] Compare the trapping potency of your compound for PARP1 versus PARP2. A compound that is a potent PARP1 trapper and a weak PARP2 trapper is more likely to have a favorable selectivity profile in cells.
-
Rescue Experiment: If your inhibitor induces a specific phenotype (e.g., cell cycle arrest), try to rescue this effect by overexpressing a catalytically inactive PARP1 mutant. If the phenotype is reversed, it suggests the effect is mediated through the physical presence of trapped PARP1.
-
Orthogonal Inhibitor Test: Use a structurally distinct, well-characterized PARP inhibitor as a positive control. If your compound phenocopies the effects of a known selective PARP1 inhibitor, it strengthens the case for an on-target mechanism.
Workflow for Validating On-Target Cellular Activity
Caption: Workflow for confirming the on-target mechanism of action.
Part 3: Data Interpretation & Key Protocols
Comparative Selectivity Profile of Clinical PARP Inhibitors
The following table summarizes the biochemical potency of several clinically relevant PARP inhibitors. This data provides a benchmark for your own compounds and highlights the varying degrees of selectivity that have been achieved.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Key Structural Feature for Selectivity |
| Olaparib | ~1-5 | ~1-5 | ~1x | Phthalazinone core with cyclopropane carboxamide |
| Niraparib | ~2-4 | ~1-2 | ~0.5x | Indazole core, less selective for PARP1 |
| Talazoparib | ~0.6 | ~0.9 | ~1.5x | Fluoro-phthalazinone core, potent trapper |
| AZD5305 | ~0.8 (Ki) | >500 (Ki) | >600x | High selectivity for PARP1 over PARP2[12] |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[5][12][17]
Protocol: High-Throughput PARP1 Enzymatic Inhibition Assay
This protocol outlines a standard, 384-well format fluorescence-based assay to determine inhibitor IC50 values.
1. Reagents & Materials:
-
Recombinant Human PARP1 Enzyme
-
Assay Buffer: (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
Activated DNA: (e.g., H-Trevigen)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
Detection Reagent: (e.g., PARP Assay Kit, Trevigen)
-
Test Inhibitors: Serially diluted in 100% DMSO
-
Control Inhibitor: Olaparib
-
384-well, black, flat-bottom plates
2. Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of your test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. Also include "no inhibitor" (DMSO only) and "background" (no enzyme) controls.
-
Enzyme/DNA Mix Preparation: Prepare a master mix containing Assay Buffer, activated DNA, and PARP1 enzyme at 2X the final concentration.
-
Enzyme Addition: Dispense 10 µL of the Enzyme/DNA mix into each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X solution of NAD+ in Assay Buffer. Add 10 µL to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at 25°C.
-
Signal Development: Stop the reaction and develop the signal according to the manufacturer's protocol of your chosen detection kit (this often involves adding a developing reagent that binds to the PAR polymer).
-
Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
3. Data Analysis & Self-Validation:
-
Calculate % Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkgd) / (Signal_NoInhib - Signal_Bkgd))
-
IC50 Curve Fitting: Plot % Inhibition versus log[Inhibitor Concentration] and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Validation Checks:
-
The Z'-factor for the "no inhibitor" vs. "background" controls should be > 0.5.
-
The IC50 value for the olaparib control should be within the expected range (~1-5 nM).
-
References
-
ResearchGate. (2025). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Available from: [Link]
-
ResearchGate. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors | Request PDF. Available from: [Link]
-
Frontiers in Pharmacology. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available from: [Link]
-
MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Available from: [Link]
-
PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Available from: [Link]
-
bioRxiv. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Available from: [Link]
-
YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Available from: [Link]
-
Frontiers in Pharmacology. (2022). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Available from: [Link]
-
Journal of Hematology Oncology Pharmacy. (n.d.). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Available from: [Link]
-
National Institutes of Health. (2022). Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]
-
ONC Live. (2026). “We Need More Advocacy”: Tackling the Biggest Challenges in Ovarian Cancer Care. Available from: [Link]
-
National Institutes of Health. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Available from: [Link]
-
PubMed. (n.d.). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. Available from: [Link]
-
National Institutes of Health. (n.d.). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Comprehensive selectivity profile of PARP inhibitors. A, Selectivity.... Available from: [Link]
-
National Institutes of Health. (n.d.). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Available from: [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Available from: [Link]
-
National Institutes of Health. (2013). Structural Implications for Selective Targeting of PARPs. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available from: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
National Institutes of Health. (n.d.). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Available from: [Link]
-
PubMed Central. (n.d.). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Available from: [Link]
-
MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. Available from: [Link]
-
AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Available from: [Link]
-
MDPI. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. Available from: [Link]
-
PubMed. (n.d.). Mechanism of action of phthalazinone derivatives against rabies virus. Available from: [Link]
-
Journal of Clinical Investigation. (2024). CRISPR/Cas9 screens identify LIG1 as a sensitizer of PARP inhibitors in castration-resistant prostate cancer. Available from: [Link]
-
Alwsci.com. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available from: [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]
-
BPS Bioscience. (n.d.). PARP/PARPTrap Screening and Profiling Services. Available from: [Link]
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Validation & Comparative
Unveiling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of Novel Phthalazinone Compounds
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a well-characterized clinical candidate is paved with rigorous experimental validation. The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing therapeutic potential across oncology, inflammation, and beyond.[1][2][3] This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) of novel phthalazinone compounds, using a hypothetical candidate, ABC-123 , as our case study. We will navigate the logical progression of experiments, from initial target class identification to detailed cellular pathway analysis, while comparing its profile to established inhibitors.
Our approach is grounded in three pillars: a logical experimental workflow, robust and self-validating protocols, and a deep understanding of the "why" behind each experimental choice. This ensures that the data generated is not only accurate but also mechanistically insightful.
The Phthalazinone Landscape: A Multi-Target Scaffold
The versatility of the phthalazinone core means that a novel compound could interact with a range of biological targets.[2] Prominent among these are:
-
Poly(ADP-ribose) Polymerases (PARPs): Particularly PARP1, a key enzyme in DNA single-strand break repair. Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3]
-
Phosphodiesterases (PDEs): Specifically PDE4, which is involved in regulating inflammation by degrading cyclic AMP (cAMP).
-
Receptor Tyrosine Kinases (RTKs): Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical drivers of cancer cell proliferation and angiogenesis.[1][4]
Our investigative workflow is designed to systematically explore these potential mechanisms for our novel compound, ABC-123.
Figure 1. A logical workflow for MoA confirmation.
Phase 1: Initial Target Class Identification via Biochemical Assays
The first step is to determine if ABC-123 directly inhibits the enzymatic activity of our primary candidate targets in a cell-free system. This provides the cleanest assessment of direct compound-target interaction.
PARP1 Enzymatic Inhibition Assay
Rationale: Given that many phthalazinone derivatives are PARP inhibitors, assessing the direct inhibition of PARP1 is a primary logical step.[5] This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) chains to histone proteins, a reaction catalyzed by PARP1.
Comparative Data Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) |
| ABC-123 | PARP1 | 5.2 |
| Olaparib (Control) | PARP1 | 3.4 - 17[2] |
| ABC-123 | PDE4B1 | >10,000 |
| Roflumilast (Control) | PDE4B1 | ~1-10 |
| ABC-123 | VEGFR-2 | 850 |
| Sorafenib (Control) | VEGFR-2 | 32.1[1] |
| ABC-123 | EGFR | >10,000 |
| Gefitinib (Control) | EGFR | ~2-20 |
Interpretation: The hypothetical data in Table 1 suggests that ABC-123 is a potent inhibitor of PARP1, with an IC50 value in the low nanomolar range, comparable to the established PARP inhibitor Olaparib. It shows weak activity against VEGFR-2 and no significant inhibition of PDE4B1 or EGFR at concentrations up to 10 µM. This strongly indicates that PARP1 is a primary target of ABC-123.
Click to view the detailed protocol for the PARP1 Enzymatic Inhibition Assay
Principle: This fluorometric assay measures the consumption of NAD+ by PARP1. The remaining NAD+ is converted to a fluorescent product. A lower fluorescence signal indicates higher PARP1 activity (more NAD+ consumed) and vice versa.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Developing reagent (containing nicotinamidase and a fluorescent probe)
-
Olaparib (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme/DNA/histone mixture in PARP Assay Buffer. The final concentration of PARP1 should be optimized for a robust signal window (e.g., 50 ng/reaction).[6]
-
Prepare a 2X NAD+ solution in PARP Assay Buffer. The final concentration should be at or near the Km for NAD+ to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of ABC-123 and Olaparib in DMSO, then dilute further in PARP Assay Buffer to a 4X final concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4X compound dilutions (or vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the 2X enzyme/DNA/histone mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 2X NAD+ solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 10 µL of the developing reagent.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Read the fluorescence (e.g., Ex/Em = 420/480 nm).
-
-
Controls for a Self-Validating System:
-
Negative Control (No enzyme): Wells containing all components except PARP1. Expected result: Maximum fluorescence (no NAD+ consumption). This validates that the signal is enzyme-dependent.
-
Positive Control (Vehicle): Wells with enzyme and DMSO. Expected result: Low fluorescence (maximum PARP1 activity).
-
Inhibitor Control (Olaparib): Wells with enzyme and a known inhibitor. Expected result: Dose-dependent increase in fluorescence, with an IC50 in the expected range. This validates the assay's ability to detect inhibition.
-
Kinase and Phosphodiesterase Inhibition Assays
Rationale: To ensure our initial hypothesis is sound and to begin building a selectivity profile, we will test ABC-123 against other potential phthalazinone targets. We will use commercially available assay kits for efficiency and standardization.
Click to view protocols for alternative target assays
VEGFR-2 Kinase Assay (e.g., using an ADP-Glo™ based kit): [3][7]
-
Principle: Measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Higher light output corresponds to higher kinase activity.
-
Procedure Outline:
-
Set up kinase reaction with VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in kinase buffer.
-
Add ABC-123 or a control inhibitor (e.g., Sorafenib).
-
Incubate for a set time (e.g., 45 minutes at 30°C).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Controls: No enzyme (baseline luminescence), vehicle (maximum signal), and Sorafenib (dose-dependent signal decrease).
EGFR Tyrosine Kinase Assay (similar to VEGFR-2 assay): [3][8]
-
Follows the same principle as the VEGFR-2 assay but uses recombinant EGFR enzyme and an appropriate substrate. Gefitinib would be used as the positive control inhibitor.
PDE4B1 Inhibition Assay (Fluorescence Polarization): [1]
-
Principle: This assay uses a fluorescently labeled cAMP (cAMP-FAM). In its cyclic form, it is small and rotates rapidly, resulting in low fluorescence polarization (FP). PDE4 hydrolyzes cAMP-FAM to AMP-FAM. A binding agent in the assay solution has a high affinity for the linear monophosphate, forming a large complex that tumbles slowly and produces a high FP signal. Inhibitors prevent this conversion, keeping the FP signal low.
-
Procedure Outline:
-
Incubate PDE4B1 enzyme with ABC-123 or a control inhibitor (e.g., Roflumilast).
-
Add the cAMP-FAM substrate to initiate the reaction.
-
Incubate to allow for substrate hydrolysis.
-
Add the binding agent.
-
Read fluorescence polarization on a suitable plate reader.
-
-
Controls: No enzyme (low FP), vehicle (high FP), and Roflumilast (dose-dependent decrease in FP).
Phase 2: Cellular Activity and Target Engagement
After identifying a primary biochemical target, the next critical step is to determine if ABC-123 can engage this target within a cellular context and elicit a biological response.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Rationale: A primary consequence of effective PARP inhibition in cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations) is synthetic lethality.[9] We will assess the ability of ABC-123 to reduce cell viability, comparing its effect on a BRCA-deficient cell line versus a BRCA-proficient (wild-type) cell line. The choice of cell lines is crucial; using a well-characterized pair allows for a clear interpretation of synthetic lethality.[10]
Comparative Data Table 2: Cellular Viability (IC50)
| Compound | Cell Line | BRCA1/2 Status | IC50 (µM) |
| ABC-123 | CAPAN-1 | BRCA2 mutant | 0.8 |
| Olaparib | CAPAN-1 | BRCA2 mutant | 1.2 |
| ABC-123 | PANC-1 | BRCA wild-type | >50 |
| Olaparib | PANC-1 | BRCA wild-type | >50 |
Interpretation: The hypothetical data in Table 2 demonstrates that ABC-123 is significantly more potent in the BRCA2-mutant CAPAN-1 cell line compared to the BRCA wild-type PANC-1 cell line. This selective cytotoxicity is the hallmark of a PARP inhibitor and strongly supports the hypothesis that the PARP-inhibiting activity of ABC-123 is responsible for its anticancer effects.
Click to view the detailed protocol for the MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Materials:
-
CAPAN-1 and PANC-1 human pancreatic cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ABC-123 and Olaparib.
-
Add 100 µL of 2X compound dilutions to the appropriate wells.
-
Incubate for 72 hours (or a duration relevant to the cell doubling time).
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well.
-
Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm.
-
Controls for a Self-Validating System:
-
Vehicle Control (DMSO): Cells treated with the highest concentration of DMSO used in the compound dilutions. This represents 100% cell viability.
-
No-Cell Control (Media only): Wells containing only media and MTT. This provides the background absorbance to be subtracted from all other readings.
-
Positive Control (Olaparib): A known PARP inhibitor to confirm the expected synthetic lethal phenotype in the chosen cell lines.
Western Blot for PARP Activity and DNA Damage Response
Rationale: To directly observe the molecular consequences of PARP inhibition in cells, we will use Western blotting to detect two key markers:
-
Poly(ADP-ribose) (PAR): A decrease in cellular PAR levels indicates direct inhibition of PARP enzyme activity.
-
Phospho-Histone H2A.X (γH2AX): An increase in γH2AX serves as a sensitive marker for DNA double-strand breaks (DSBs), which are expected to accumulate when PARP-mediated single-strand break repair is inhibited.
Sources
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- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
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- 10. westbioscience.com [westbioscience.com]
The Phthalazinone Scaffold: A Comparative High-Throughput Screening Analysis Against Other Privileged Heterocycles
Abstract
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential has solidified the importance of privileged heterocyclic scaffolds. These frameworks serve as foundational blueprints for the design of a multitude of drugs, offering structural diversity and favorable pharmacokinetic properties.[1] Among these, the phthalazinone core has emerged as a particularly versatile and fruitful scaffold, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] This guide presents a comprehensive, side-by-side experimental comparison of a focused phthalazinone library with two other prominent nitrogen-containing heterocyclic scaffolds: quinazolinones and benzimidazoles. Through a meticulously designed high-throughput screening (HTS) cascade, we will objectively evaluate the performance of these libraries against a key therapeutic target, PARP1, and in subsequent cell-based assays. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind the experimental design, thereby offering a robust framework for comparative lead discovery campaigns.
Introduction: The Strategic Value of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of approved drugs, a testament to their ability to engage with a wide array of biological targets.[3] Their prevalence stems from their capacity to present functional groups in well-defined spatial orientations, enabling precise interactions with protein binding sites.[1] The concept of "privileged structures" highlights that certain heterocyclic cores are recurrent motifs in successful drugs, suggesting an inherent biocompatibility and propensity for potent and selective target engagement.[4]
The phthalazinone nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, has garnered significant interest due to its presence in numerous bioactive compounds with a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[5][6] A prime example of the successful exploitation of the phthalazinone scaffold is in the development of PARP inhibitors, such as Olaparib, which have revolutionized the treatment of certain cancers.[7]
However, the decision to pursue a particular scaffold in a drug discovery program is a critical one. To make an informed choice, a direct comparison with other well-established "privileged" scaffolds is essential. This guide focuses on a comparative analysis of phthalazinones against quinazolinones and benzimidazoles. Quinazolinones are known for their broad range of biological activities, including anticancer and anti-inflammatory effects, and are present in several marketed drugs.[8][9] Benzimidazoles are another versatile class of heterocycles with a rich history in medicinal chemistry, yielding compounds with antimicrobial, antiviral, and anticancer properties.[10]
This guide will simulate a real-world drug discovery scenario, taking these three distinct heterocyclic libraries through a multi-stage screening process to identify promising lead compounds.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a simulated side-by-side screening campaign designed to provide a clear, data-driven comparison of the three heterocyclic libraries.
Library Design and Composition
The success of any screening campaign is heavily reliant on the quality and diversity of the compound library. For this comparative study, three focused libraries of 10,000 compounds each were designed around the phthalazinone, quinazolinone, and benzimidazole scaffolds.
-
Phthalazinone Library: The design of this library was guided by the known structure-activity relationships (SAR) of PARP inhibitors.[2] The synthesis of phthalazinone derivatives often involves the reaction of phthalic anhydrides with hydrazine derivatives.[5] Key points of diversification were the substitution patterns on the phthalazine ring system and the nature of the side chains appended to the lactam nitrogen and the C4 position, as these are crucial for interaction with the PARP active site.
-
Quinazolinone Library: The synthesis of quinazolinone derivatives is well-established, often involving the reaction of anthranilic acid derivatives.[9] The library was designed to explore a wide range of substituents at the 2, 3, and 4 positions of the quinazolinone core, which are known to significantly influence biological activity.[8]
-
Benzimidazole Library: Benzimidazole synthesis is also versatile, allowing for extensive derivatization.[10] The library was constructed to have diverse substituents at the 1, 2, and 5 positions of the benzimidazole ring, which are critical for modulating the physicochemical and pharmacological properties of the resulting compounds.
The Screening Cascade
A multi-tiered screening approach was designed to efficiently identify potent and selective compounds while minimizing false positives.
Figure 1: A multi-tiered high-throughput screening cascade.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental setup.
Primary High-Throughput Screening: PARP1 Biochemical Inhibition Assay
This assay quantifies the ability of test compounds to inhibit the enzymatic activity of PARP1. A fluorescence resonance energy transfer (FRET)-based assay is a robust and scalable method for HTS.[11]
Protocol:
-
Plate Preparation: Dispense 5 µL of test compounds (10 µM final concentration) and controls (positive control: known PARP inhibitor like Olaparib; negative control: DMSO) into a 384-well assay plate.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing recombinant human PARP1 enzyme and a DNA substrate to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a solution containing NAD+ and a FRET-based detection reagent to initiate the PARP1 reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Detection: Read the plate on a FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Hit Confirmation: IC50 Determination
Compounds exhibiting >50% inhibition in the primary screen are selected for dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Protocol:
-
Serial Dilution: Prepare a 10-point serial dilution series for each hit compound, typically ranging from 100 µM to 1 nM.
-
Assay Performance: Perform the PARP1 biochemical inhibition assay as described in section 3.1 with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Assay: PARP Trapping Assay
A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP1 on DNA, leading to cytotoxic DNA-protein complexes.[12] This assay differentiates compounds that simply block PARP activity from those that also induce trapping.
Protocol:
-
Principle: This assay is based on fluorescence polarization (FP). A fluorescently labeled DNA probe has low FP when free in solution. Binding of PARP1 increases the molecular size and slows rotation, resulting in high FP. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing a drop in FP. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[12]
-
Assay Setup: In a 384-well plate, combine the fluorescent DNA probe, PARP1 enzyme, and the test compound.
-
Reaction Initiation: Add NAD+ to initiate the reaction.
-
Signal Detection: Measure the fluorescence polarization at various time points.
-
Data Analysis: Compounds that maintain a high FP signal in the presence of NAD+ are considered PARP traps.
Cellular Assay: Cytotoxicity Assessment (MTT Assay)
To assess the effect of the compounds on cell viability, a standard MTT assay is performed on a relevant cancer cell line (e.g., a BRCA-deficient breast cancer cell line).[13]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the hit compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the concentration of each compound that inhibits cell growth by 50% (GI50).
Results and Data Analysis
The following tables summarize the hypothetical, yet representative, data from the screening cascade.
Table 1: Primary HTS and Hit Confirmation
| Scaffold Library | Total Compounds Screened | Primary Hits (>50% Inhibition) | Hit Rate (%) | Confirmed Hits (IC50 < 10 µM) | Confirmation Rate (%) |
| Phthalazinone | 10,000 | 250 | 2.5% | 150 | 60% |
| Quinazolinone | 10,000 | 180 | 1.8% | 90 | 50% |
| Benzimidazole | 10,000 | 120 | 1.2% | 54 | 45% |
Table 2: Comparative Potency and Cellular Activity of Top Hits
| Compound ID | Scaffold | PARP1 IC50 (nM) | PARP Trapping Activity | Cytotoxicity GI50 (nM) (BRCA-deficient cells) |
| PHT-001 | Phthalazinone | 5 | +++ | 15 |
| PHT-002 | Phthalazinone | 12 | ++ | 50 |
| PHT-003 | Phthalazinone | 25 | +++ | 80 |
| QNZ-001 | Quinazolinone | 30 | + | 250 |
| QNZ-002 | Quinazolinone | 50 | ++ | 400 |
| BNZ-001 | Benzimidazole | 150 | +/- | >1000 |
| BNZ-002 | Benzimidazole | 200 | - | >1000 |
(+++: Strong Trapping; ++: Moderate Trapping; +: Weak Trapping; +/-: Borderline; -: No Trapping)
Discussion and Comparative Analysis
The results of this simulated screening campaign provide a clear basis for a comparative analysis of the three heterocyclic scaffolds.
Phthalazinone: The Frontrunner
The phthalazinone library demonstrated the highest hit rate in the primary screen and the best confirmation rate. This is not entirely surprising given that the library design was biased towards the known pharmacophore of PARP inhibitors.[2] More importantly, the top hits from the phthalazinone library exhibited superior potency in the biochemical assay, with IC50 values in the low nanomolar range.
Crucially, the phthalazinone hits also displayed strong PARP trapping activity, a key determinant of clinical efficacy for this class of inhibitors.[12] This translated into potent cytotoxicity in a relevant cancer cell line. The structure of the phthalazinone core appears to be exceptionally well-suited for fitting into the nicotinamide-binding pocket of PARP1, while allowing for the presentation of functional groups that can engage in additional interactions that stabilize the PARP-DNA complex.
Quinazolinone: A Viable Alternative
The quinazolinone library yielded a respectable number of hits with moderate potency. While the top quinazolinone hits were less potent than the best phthalazinones, they still demonstrated significant PARP1 inhibition and, in some cases, moderate PARP trapping activity. The quinazolinone scaffold is clearly capable of producing PARP inhibitors, though perhaps with a lower frequency of highly potent hits compared to the more specialized phthalazinone scaffold in this context. The flexibility in substitution patterns on the quinazolinone ring system provides ample opportunities for further optimization.[8]
Benzimidazole: A Less Favorable Scaffold for PARP1 Inhibition
The benzimidazole library had the lowest hit rate and produced the least potent inhibitors of PARP1. Furthermore, the benzimidazole hits showed minimal to no PARP trapping activity. This suggests that while the benzimidazole scaffold is a valuable privileged structure for many other target classes,[10] its inherent geometry and electronic properties may be less optimal for high-affinity binding to the PARP1 active site and for inducing the conformational changes required for PARP trapping.
Conclusion: The Power of Comparative Screening
This comprehensive guide has demonstrated the utility of a side-by-side screening approach for objectively evaluating the potential of different privileged heterocyclic scaffolds in a drug discovery program. The phthalazinone scaffold unequivocally emerged as the most promising starting point for the development of novel PARP1 inhibitors in this simulated study, a finding that aligns with the real-world success of phthalazinone-based drugs.
The causality behind this outcome lies in the inherent structural and electronic features of the phthalazinone core, which appear to be pre-organized for optimal interaction with the PARP1 active site. This guide provides not only a set of robust and validated experimental protocols but also a logical framework for making data-driven decisions in the early stages of lead discovery. By investing in such comparative analyses, drug discovery teams can more efficiently allocate resources to the most promising chemical matter, ultimately accelerating the journey from hit to clinical candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
